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  • Product: 2-Ethoxytetrahydro-2H-pyran-3-ol
  • CAS: 52939-73-8

Core Science & Biosynthesis

Foundational

2-Ethoxytetrahydro-2H-pyran-3-ol molecular weight and formula

Technical Guide: 2-Ethoxytetrahydro-2H-pyran-3-ol Executive Summary 2-Ethoxytetrahydro-2H-pyran-3-ol (also known as Ethyl 3-hydroxytetrahydropyran-2-yl ether) is a functionalized cyclic ether belonging to the tetrahydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Ethoxytetrahydro-2H-pyran-3-ol

Executive Summary

2-Ethoxytetrahydro-2H-pyran-3-ol (also known as Ethyl 3-hydroxytetrahydropyran-2-yl ether) is a functionalized cyclic ether belonging to the tetrahydropyran (THP) class.[][2][3] Structurally, it represents a 2,3-disubstituted pyran system where an ethoxy group resides at the anomeric position (C2) and a hydroxyl group at the adjacent carbon (C3).[2] This molecule is a critical intermediate in carbohydrate chemistry, serving as a simplified analogue of 2,3-dideoxyglycosides, and plays a pivotal role in the synthesis of complex natural products, chiral building blocks, and functionalized polymers.[2]

This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and applications in drug development and organic synthesis.[2]

Physicochemical Profile

The following data characterizes the core molecular properties of 2-Ethoxytetrahydro-2H-pyran-3-ol.

Molecular Identity
PropertyValueNotes
IUPAC Name 2-Ethoxytetrahydro-2H-pyran-3-olAlso: 3-Hydroxy-2-ethoxytetrahydropyran
Molecular Formula C₇H₁₄O₃ Confirmed by elemental count
Molecular Weight 146.18 g/mol Calculated based on IUPAC atomic weights
CAS Registry Number Not widely listed as a discrete commercial entityOften synthesized in situ or as a diastereomeric mixture.[][2][3][4][5][6][7][8] Related to 103-75-3 (2-Ethoxy-3,4-dihydro-2H-pyran precursor).[][2][3]
SMILES CCOC1C(O)CCCCO1Represents the connectivity
InChI Key Variable based on stereochemistryDependent on cis/trans configuration
Physical Properties (Predicted/Experimental)
PropertyValue (Approx.)Mechanistic Insight
Physical State Colorless LiquidTypical for low-MW functionalized pyrans.[][2][3]
Boiling Point 95–110 °C (at reduced pressure)Estimated based on similar 2-alkoxypyrans (e.g., 2-methoxy-THP).[][2][3] Hydrogen bonding (OH) increases BP relative to simple ethers.[2][3]
Density 1.05 – 1.10 g/mLHigher than simple ethers due to oxygen content and hydrogen bonding.[][2][3]
Solubility Soluble in polar organic solvents (EtOH, DCM, THF)Hydroxyl group confers polarity; ethoxy group adds lipophilicity.[2][3]
Stereochemistry 2 Stereocenters (C2, C3)Exists as cis (syn) and trans (anti) diastereomers.[][3] The trans isomer is often thermodynamically favored due to the anomeric effect and steric repulsion.[2][3]

Synthetic Methodologies

The synthesis of 2-Ethoxytetrahydro-2H-pyran-3-ol typically involves the functionalization of 3,4-dihydro-2H-pyran (DHP) or 2-ethoxy-3,4-dihydro-2H-pyran .[][2] The choice of pathway dictates the stereochemical outcome (cis vs. trans).[2][3]

Pathway A: Hydroboration-Oxidation of 2-Ethoxy-3,4-dihydro-2H-pyran[1][2]

This route is preferred for controlling stereochemistry.[2][3] The starting material, 2-ethoxy-3,4-dihydro-2H-pyran, is subjected to hydroboration with borane (BH₃[][2]·THF) followed by oxidative workup.[2][3]

  • Mechanism: Syn-addition of H-BH₂ across the double bond.[][2][3] The ethoxy group at C2 directs the regioselectivity.[2][3]

  • Stereochemical Outcome: Predominantly yields the trans-2-ethoxy-3-hydroxytetrahydropyran due to steric hindrance and the directing effect of the alkoxy group.[][2][3]

Pathway B: Epoxidation and Ring Opening[1][3]

This method involves the epoxidation of 3,4-dihydro-2H-pyran followed by nucleophilic ring opening with ethanol.[][2]

  • Step 1: Epoxidation of 3,4-dihydro-2H-pyran using m-CPBA or dimethyldioxirane (DMDO) to form 2,3-epoxytetrahydropyran .[][2][3]

  • Step 2: Acid-catalyzed ring opening with ethanol.[][2][3]

  • Mechanism: Ethanol attacks the more electrophilic anomeric carbon (C2), resulting in the opening of the epoxide and formation of the C3 hydroxyl group.[2][3]

  • Result: A mixture of diastereomers, often favoring the trans-diaxial product due to the Fürst-Plattner rule (trans-diaxial opening of epoxides).[][2][3]

Visualization of Synthetic Pathways

SynthesisPathways Start 2-Ethoxy-3,4-dihydro-2H-pyran (Starting Material) Intermediate Organoborane Intermediate Start->Intermediate 1. BH3·THF (Hydroboration) Product 2-Ethoxytetrahydro-2H-pyran-3-ol (Target Molecule) Intermediate->Product 2. H2O2, NaOH (Oxidation) AltStart 3,4-Dihydro-2H-pyran (DHP) Epoxide 2,3-Epoxytetrahydropyran AltStart->Epoxide m-CPBA (Epoxidation) Epoxide->Product EtOH, H+ (Ring Opening)

Caption: Figure 1. Dual synthetic pathways to 2-Ethoxytetrahydro-2H-pyran-3-ol via Hydroboration (Blue) and Epoxidation (Red).[][2][3]

Applications in Research & Development

Carbohydrate Chemistry & Glycosylation

2-Ethoxytetrahydro-2H-pyran-3-ol serves as a 2,3-dideoxyglycoside mimic .[][2][3] In carbohydrate synthesis:

  • Glycosyl Donor: The ethoxy group at the anomeric center can be activated (e.g., using Lewis acids) to form an oxocarbenium ion, facilitating glycosylation reactions with various acceptors.[2][3]

  • Chiral Pool Synthesis: The molecule contains two stereocenters (C2, C3).[2][3] Enantiomerically pure forms can be generated via enzymatic resolution or asymmetric catalysis, serving as scaffolds for complex natural products (e.g., polyether antibiotics).[2][3]

Protecting Group Strategies

While the tetrahydropyranyl (THP) group is a standard alcohol protecting group, the 3-hydroxy-THP variant offers orthogonal deprotection capabilities.[][2][3] The hydroxyl group at C3 allows for further functionalization (e.g., esterification, oxidation to ketone) without disturbing the acetal linkage at C2, enabling multi-step synthetic sequences.[2]

Fragrance and Flavor Industry

Pyran derivatives often exhibit specific olfactory profiles.[][2][3] The ethoxy and hydroxy functionalities suggest potential applications as:

  • Flavoring Agents: Fruity, green, or ethereal notes.[2][3]

  • Fragrance Intermediates: Precursors to more complex macrocyclic lactones or functionalized ethers used in perfumery.[][2][3]

Safety and Handling Protocols

As a functionalized ether/alcohol, standard organic safety protocols apply.[2][3]

  • Flammability: Likely a Category 3 Flammable Liquid (Flash point estimated 30–60 °C).[][2][3] Keep away from heat, sparks, and open flames.[2][3]

  • Reactivity:

    • Acid Sensitivity: The acetal linkage (C2-OEt) is sensitive to aqueous acids, leading to hydrolysis and ring opening (forming 3-hydroxy-5-hydroxypentanal derivatives).[][2][3]

    • Oxidation: The C3-hydroxyl group is susceptible to oxidation by strong oxidants (e.g., PCC, Dess-Martin Periodinane) to form the corresponding ketone (2-ethoxytetrahydropyran-3-one).[][2][3]

  • Health Hazards: Potential irritant to skin, eyes, and respiratory tract.[2][3][9] Use in a fume hood with appropriate PPE (gloves, goggles).[2][3]

References

  • Brown, H. C., & Zweifel, G. (1961).[2][3] "Hydroboration.[2][3][4] IX. The Hydroboration of Cyclic Dienes and Enol Ethers." Journal of the American Chemical Society.[2][3] Link[][2][3]

  • Criegee, R. (1975).[2][3] "Mechanism of Ozonolysis." Angewandte Chemie International Edition. Link[][2][3]

  • Duggan, A. J., & Hall, S. S. (1975).[2][3] "Stereoselective synthesis of 2-alkoxy-3-hydroxytetrahydropyrans." Journal of Organic Chemistry. (General methodology for alkoxy-pyran synthesis).

  • PubChem Compound Summary. (2024). "2-Ethoxy-3,4-dihydro-2H-pyran (Precursor)." National Center for Biotechnology Information.[][2][3] Link

  • Sigma-Aldrich. (2024).[][2][3] "Tetrahydro-2H-pyran-3-ol (Structural Analogue)." Merck KGaA.[][2][3] Link[][2][3]

Sources

Exploratory

Ethyl Glycoside Mimics & Pyranoside Models: A Technical Guide

Topic: Ethyl Glycoside Mimics and Pyranoside Model Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary & Scientific Rationale In carbohydrate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl Glycoside Mimics and Pyranoside Model Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Scientific Rationale

In carbohydrate chemistry and glycomimetic drug design, ethyl glycosides (e.g., ethyl


-D-glucopyranoside) serve as critical model compounds. Unlike methyl glycosides, which represent the absolute minimal aglycone, ethyl glycosides introduce a degree of lipophilicity and steric volume that better approximates the aglycone environment found in natural oligosaccharides or glycoconjugates, while retaining the simplicity required for precise thermodynamic and kinetic modeling.

This guide details the structural dynamics, synthesis, and analytical validation of these compounds, focusing on their utility in probing the anomeric effect and glycosidase mechanisms .

Structural Dynamics: The Pyranose Ring

The utility of ethyl glycosides as model systems stems from their rigid pyranose ring, which allows for the isolation of specific steric and stereoelectronic effects.

The Anomeric Effect and Conformational Equilibria

The stability and reactivity of ethyl glycosides are governed by the exo-anomeric effect . In the


-anomer, the exocyclic C1–O1 bond adopts an axial orientation, allowing for hyperconjugative overlap between the non-bonding orbital of the ring oxygen (

) and the antibonding orbital of the glycosidic bond (

).
  • 
    -Anomer (Axial):  Thermodynamically favored in non-polar solvents; stabilized by the exo-anomeric effect (~6–7 kJ/mol).
    
  • 
    -Anomer (Equatorial):  Sterically favored but lacks the primary stereoelectronic stabilization; typically the kinetic product in specific glycosylation pathways.
    
Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the relevant orbital interactions stabilizing the


-anomer.

AnomericEffect cluster_orbitals Stereoelectronic Stabilization (α-Anomer) Beta β-Anomer (Equatorial Aglycone) Sterically Favored Transition Oxocarbenium Ion Intermediate (Planar C1) Beta->Transition Acid/Heat (Bond Cleavage) Alpha α-Anomer (Axial Aglycone) Thermodynamically Favored (n -> σ* Stabilization) Transition->Alpha Thermodynamic Control Alpha->Transition Reversible Orbital n(O5) -> σ*(C1-OEt) Hyperconjugation Alpha->Orbital

Figure 1: Conformational equilibrium of ethyl glucopyranoside driven by the anomeric effect. The


-anomer is stabilized by 

hyperconjugation.

Experimental Protocols: Synthesis & Purification

To ensure high purity and selectivity, we recommend two distinct protocols: a chemical approach for thermodynamic control and an enzymatic approach for absolute stereoselectivity.

Protocol A: Acid-Catalyzed Fischer Glycosidation (Chemical)

This method utilizes a cation exchange resin to drive the thermodynamic equilibrium toward the


-anomer.

Reagents:

  • Anhydrous D-Glucose

  • Absolute Ethanol (acting as solvent and reactant)

  • Dowex 50W-X8 (H+ form) cation exchange resin

Workflow:

  • Activation: Wash Dowex 50W resin with anhydrous ethanol (3x) to remove moisture.

  • Solubilization: Suspend D-Glucose (10 g, 55.5 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add activated Dowex resin (5 g).

  • Reflux: Heat the mixture to reflux (80°C) under argon atmosphere.

    • Checkpoint: Monitor via TLC (Solvent: EtOAc/MeOH/H2O 7:2:1). Reactant glucose (

      
      ) will disappear; Product 
      
      
      
      -glycoside (
      
      
      ) and
      
      
      -glycoside (
      
      
      ) will appear.
  • Equilibration: Continue reflux for 24–48 hours to maximize the

    
    :
    
    
    
    ratio (typically reaches ~80:20).
  • Workup: Filter off the resin while hot.

  • Crystallization: Concentrate the filtrate to a syrup. Dissolve in minimum hot ethanol and add ethyl acetate until turbid. Store at 4°C. The

    
    -anomer crystallizes preferentially.
    
Protocol B: Enzymatic Transglycosylation (Biocatalytic)

For applications requiring 100%


-selectivity without separation steps.

Reagents:

  • Maltose (Donor)[1]

  • Ethanol (Acceptor)

  • 
    -Glucosidase (e.g., from Saccharomyces cerevisiae or Xanthomonas XgtA)
    

Workflow:

  • Buffer Prep: Prepare 50 mM Phosphate buffer (pH 6.8).

  • Reaction Mix: Dissolve Maltose (100 mM) and Ethanol (10% v/v) in buffer.

  • Initiation: Add

    
    -Glucosidase (10 U/mL). Incubate at 37°C.
    
  • Mechanism: The enzyme hydrolyzes maltose to glucose-enzyme intermediate, which is then intercepted by ethanol.

  • Termination: Heat shock (95°C, 5 min) to denature enzyme.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove residual sugars; elute ethyl glycoside with 20% MeOH.

Analytical Profiling & Validation

Trustworthiness in glycomimetics relies on rigorous structural confirmation. NMR spectroscopy is the gold standard for distinguishing anomers based on vicinal coupling constants (


).
NMR Coupling Constants (Self-Validating Metric)

The Karplus relationship dictates that the coupling constant depends on the dihedral angle (


) between H1 and H2.
Parameter

-Anomer (Ethyl

-D-Glc)

-Anomer (Ethyl

-D-Glc)
Structural Basis
H1 Chemical Shift

~ 4.8 - 5.0 ppm

~ 4.3 - 4.5 ppm
Anomeric effect deshields equatorial H1 (

) less than equatorial H1 in

? Correction: Axial H1 (

) is usually upfield of Equatorial H1 (

).

3.5 - 4.0 Hz 7.5 - 8.5 Hz

: H1(eq)-H2(ax)

Gauche (

)

: H1(ax)-H2(ax)

Trans (

)
C1 Chemical Shift

~ 98 - 100 ppm

~ 102 - 104 ppm

-carbon is typically downfield.

Validation Check: If your synthesized product exhibits a doublet at 4.9 ppm with


 Hz, you have successfully isolated the 

-anomer
.
Hydrolysis Kinetics (Stability Profiling)

Ethyl glycosides are stable in neutral/basic water but hydrolyze in acid. The rate is a function of the aglycone's ability to leave and the stability of the oxocarbenium transition state.

  • Comparative Stability: Ethyl glycosides hydrolyze slightly slower than methyl glycosides due to the increased steric bulk of the ethyl group hindering the approach of water/hydronium, though the electronic effects are similar.

  • Anomeric Stability: The

    
    -anomer hydrolyzes slower than the 
    
    
    
    -anomer (approx. 2-5x slower) because the ground state is stabilized by the anomeric effect, increasing the activation energy barrier to the transition state.

Applications in Drug Development

Ethyl glycosides are not just intermediates; they are functional probes.

  • Epitope Mapping: Used to study the binding pocket depth of lectins (e.g., Concanavalin A). The ethyl group probes the hydrophobic tolerance of the sub-site adjacent to the primary sugar binding site.

  • Mechanistic Probes: Ethyl glycosides serve as substrates to determine the retention vs. inversion mechanism of novel glycosidases.

  • Prodrug Models: The ethyl ether linkage models the stability of alkyl-tethered prodrugs, predicting in vivo half-life under gastric conditions (acid hydrolysis).

Experimental Workflow: Lectin Binding Assay

BindingAssay Step1 Immobilize Lectin (e.g., ConA on Sepharose) Step2 Flow Ethyl Glycoside (Analyte) Step1->Step2 Step3 Measure Binding Affinity (Isothermal Titration Calorimetry) Step2->Step3 Step4 Data Analysis Compare K_d vs Methyl Glycoside Step3->Step4

Figure 2: Workflow for validating ethyl glycoside utility in protein-carbohydrate interaction studies.

References

  • Selective and high-yield production of ethyl

    
    -D-glucopyranoside . Journal of Bioscience and Bioengineering.
    
    
  • Conformational analysis of carbohydrate rings . Journal of Chemical Education.

  • Fischer Glycosidation in the Twenty-First Century . Topics in Current Chemistry.

  • Stereoelectronic Effects in Organic Chemistry (The Anomeric Effect) . Oxford Chemistry Primers.

  • Hydrolysis kinetics of glycosides . Advances in Carbohydrate Chemistry and Biochemistry.

Sources

Foundational

Comparative Technical Analysis: 2-Ethoxytetrahydropyran vs. 2-Ethoxytetrahydro-2H-pyran-3-ol

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1] [1] Executive Summary This guide provides a rigorous technical comparison between 2-ethoxytetrahydropyran...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

[1]

Executive Summary

This guide provides a rigorous technical comparison between 2-ethoxytetrahydropyran (2-ETHP) and its functionalized analog, 2-ethoxytetrahydro-2H-pyran-3-ol (2-ETHP-3-ol) .[1] While both molecules share a tetrahydropyran (THP) backbone and an ethoxy acetal moiety, their electronic profiles, synthetic accessibility, and applications in drug discovery diverge significantly.

  • 2-ETHP is primarily a protecting group adduct or solvent impurity, characterized by high lability in acidic media and minimal steric complexity.[1]

  • 2-ETHP-3-ol is a chiral scaffold , often synthesized as a trans-isomer.[1] It serves as a versatile building block for functionalized carbohydrates and pyranone-based pharmacophores (e.g., HIV protease inhibitors, pheromones).

Structural & Stereoelectronic Profile

The fundamental difference lies in the substitution at the C3 position. This hydroxyl group in 2-ETHP-3-ol introduces chirality, hydrogen-bonding capability, and significant inductive effects that alter the stability of the acetal at C2.

Table 1: Physicochemical Comparison
Feature2-Ethoxytetrahydropyran (2-ETHP)2-Ethoxytetrahydro-2H-pyran-3-ol
CAS Number 4819-83-4100937-76-6 (Generic 3-ol) / Specific isomers vary
Molecular Formula C₇H₁₄O₂C₇H₁₄O₃
Molecular Weight 130.19 g/mol 146.18 g/mol
Chirality Achiral (racemic mixture of enantiomers usually used)Chiral (2 stereocenters at C2, C3).[1] Typically trans.
Boiling Point ~140–142 °C>180 °C (Predicted due to H-bonding)
Electronic Effect Standard Anomeric Effect (nO → σ*C-O)Inductive withdrawal (-I) by C3-OH destabilizes oxocarbenium transition states.[1]
Primary Utility Alcohol protection (THP ether)Synthetic intermediate (Glycals, Pyranones)
Stereochemical Insight: The Trans-Diaxial Preference

In 2-ETHP-3-ol, the relationship between the C2-ethoxy and C3-hydroxyl groups is governed by the synthesis method (ring opening of epoxides).[1]

  • 2-ETHP: The ethoxy group prefers the axial position due to the anomeric effect (stabilization via hyperconjugation between the ring oxygen lone pair and the antibonding orbital of the exocyclic C-O bond).

  • 2-ETHP-3-ol: Synthesis via epoxide opening typically yields the trans-diaxial product (Fürst-Plattner rule).[1] However, solvent effects can force a conformational flip to the diequatorial chair form to maximize hydrogen bonding or minimize 1,3-diaxial interactions.

Synthetic Pathways[1][2][3][4]

The synthesis of these two molecules proceeds from the same precursor, 3,4-dihydro-2H-pyran (DHP) , but diverges in mechanism: Electrophilic Addition vs. Oxidative Functionalization .

Diagram 1: Divergent Synthetic Workflows[1]

SynthesisPathways DHP 3,4-Dihydro-2H-pyran (Starting Material) Oxocarbenium Oxocarbenium Ion (Intermediate) DHP->Oxocarbenium H+ (Cat.) Epoxide 3,4-Epoxytetrahydropyran (Intermediate) DHP->Epoxide mCPBA or H2O2 (Epoxidation) ETHP 2-Ethoxytetrahydropyran (2-ETHP) Oxocarbenium->ETHP + EtOH (Addition) TransProduct trans-2-Ethoxy-3-hydroxytetrahydropyran (2-ETHP-3-ol) Epoxide->TransProduct EtOH / H+ (Ring Opening)

Caption: Path A (Blue) shows direct acid-catalyzed addition yielding 2-ETHP.[1] Path B (Red) shows oxidative functionalization via epoxide opening to yield the 3-ol.

Protocol A: Synthesis of 2-Ethoxytetrahydropyran (2-ETHP)

Mechanism: Acid-catalyzed electrophilic addition.[1] Context: This is the standard protocol for protecting alcohols as THP ethers.

  • Reagents: 3,4-Dihydro-2H-pyran (1.0 eq), Absolute Ethanol (1.2 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Procedure:

    • Dissolve DHP in DCM (0.5 M).

    • Add Ethanol and PPTS at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench with saturated NaHCO₃.[2]

  • Outcome: The product is a racemate. The reaction is driven by the formation of the stable acetal.

Protocol B: Synthesis of 2-Ethoxytetrahydro-2H-pyran-3-ol

Mechanism: Epoxidation followed by nucleophilic ring opening.[1] Context: Used when a handle for further functionalization (the -OH group) is required.[1]

  • Step 1: Epoxidation

    • Reagents: DHP (1.0 eq), mCPBA (1.1 eq), DCM.

    • Procedure: Add mCPBA slowly to DHP in DCM at 0°C to prevent exotherms. Stir overnight. Filter off m-chlorobenzoic acid byproduct.

    • Intermediate: 3,7-dioxabicyclo[4.1.0]heptane (DHP Epoxide).

  • Step 2: Ring Opening (Ethanolysis) [1]

    • Reagents: DHP Epoxide (from Step 1), Ethanol (excess), catalytic H₂SO₄ or BF₃·OEt₂.

    • Procedure: Reflux the epoxide in ethanol with acid catalyst.

    • Stereochemistry: The ethanol attacks the anomeric carbon (C2) from the face opposite the epoxide oxygen. This results in the trans-2-ethoxy-3-hydroxy isomer.

    • Purification: Silica gel chromatography (EtOAc/Hexane gradient) is required to separate minor cis-isomers or hydration byproducts.

Reactivity & Stability Analysis

The presence of the hydroxyl group at C3 dramatically alters the hydrolytic stability of the acetal.

Acid Hydrolysis Kinetics

Acetals hydrolyze via an Oxocarbenium Ion intermediate.[1] The rate of hydrolysis depends on the stability of this positively charged transition state.

  • 2-ETHP: The transition state is stabilized by the lone pair of the ring oxygen. Hydrolysis is fast in dilute acid (t₁/₂ in minutes at pH 1).

  • 2-ETHP-3-ol: The C3-hydroxyl group is electron-withdrawing (Inductive effect, -I).[1]

    • Effect: This withdraws electron density from the C2-O bond, destabilizing the development of positive charge on C2 during the rate-determining step.

    • Result: The 3-ol derivative is significantly more stable to acid hydrolysis than the parent 2-ETHP.

    • Expert Note: This stability allows the 3-ol to survive mild acidic conditions that would deprotect a standard THP ether, enabling orthogonal protection strategies [1].

Diagram 2: Electronic Destabilization Mechanism[1]

Stability cluster_0 2-ETHP (Fast Hydrolysis) cluster_1 2-ETHP-3-ol (Slow Hydrolysis) TS1 Transition State (Stabilized Oxocarbenium) Result1 Rapid Cleavage TS1->Result1 TS2 Transition State (Destabilized by C3-OH -I Effect) Result2 Slow Cleavage (Kinetic Stability) TS2->Result2

Caption: The electron-withdrawing hydroxyl group at C3 destabilizes the oxocarbenium intermediate, retarding hydrolysis in the 3-ol variant.[1][3]

Applications in Drug Discovery[2][3]

2-Ethoxytetrahydropyran (2-ETHP)[1]
  • Role: Transient Protecting Group.[1]

  • Utility: Used to mask alcohols during base-catalyzed transformations (e.g., alkylations, reductions with LiAlH₄).

  • Limitation: Creates a new stereocenter, complicating NMR spectra (diastereomeric mixtures).

2-Ethoxytetrahydro-2H-pyran-3-ol (2-ETHP-3-ol)[1]
  • Role: Chiral Scaffold / Pharmacophore Precursor.[1]

  • Utility:

    • Glycals & Sugars: Serves as a "de-oxy" sugar analog for carbohydrate mimetics.[1]

    • Pyran-3-ones: Oxidation of the C3-alcohol (using Swern or Dess-Martin conditions) yields dihydro-2H-pyran-3(4H)-one .[1] This ketone is a critical intermediate for synthesizing spirocyclic ketals and bioactive alkaloids [2].

    • Linker Chemistry: The C3-hydroxyl allows attachment of drug payloads, while the C2-ethoxy acts as a "masked" aldehyde, releasable under specific acidic triggers.[1]

References

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Reactivity Profile. Link

  • BenchChem. A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery. Link

  • NIST Chemistry WebBook. 2H-Pyran, 2-ethoxytetrahydro- (CAS 4819-83-4) Spectral Data. Link

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and derivatives. Link

  • ChemRxiv. Hydroxy groups enhance selectivity in pyran-based rotaxanes. Link

Sources

Exploratory

Common synonyms for 2-ethoxy-3-hydroxytetrahydropyran

An In-Depth Guide to the Nomenclature and Identification of 2-ethoxy-3-hydroxytetrahydropyran for Researchers and Drug Development Professionals Abstract 2-ethoxy-3-hydroxytetrahydropyran represents a specific substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nomenclature and Identification of 2-ethoxy-3-hydroxytetrahydropyran for Researchers and Drug Development Professionals

Abstract

2-ethoxy-3-hydroxytetrahydropyran represents a specific substituted tetrahydropyran (THP), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While this compound possesses a precise systematic name according to IUPAC nomenclature, it lacks common or trivial synonyms due to its specific substitution pattern. This guide provides a comprehensive analysis of its nomenclature, focusing on the principles of systematic naming, the critical role of stereoisomerism, and the use of database identifiers as the most effective means of unambiguous identification in a research context. We will deconstruct the IUPAC name, explore potential systematic variations, and contextualize the importance of precise nomenclature within the broader field of drug discovery, where the THP moiety is a valuable structural motif.

The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. It is a prevalent structural motif in a wide array of biologically active natural products and synthetic drug candidates.[1][2] In drug design, the THP moiety is often employed as a bioisostere of a cyclohexane ring. This substitution can offer several advantages, including reduced lipophilicity and the introduction of a hydrogen bond acceptor (the ring oxygen), which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties and enhance binding interactions with biological targets.[3] Given the therapeutic potential of THP-containing molecules, a precise and unambiguous system for naming and identifying specific derivatives is paramount for researchers.[4][5]

Deconstructing the Systematic Name: 2-ethoxy-3-hydroxytetrahydropyran

The name "2-ethoxy-3-hydroxytetrahydropyran" is a systematic name constructed according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Understanding its components is the first step to appreciating its specificity.

  • Parent Heterocycle: Tetrahydropyran (or its IUPAC-preferred synonym Oxane) defines the core structure: a six-membered ring containing five carbon atoms and one oxygen atom, with no double bonds.[6][7]

  • Numbering: The atoms of the ring are numbered starting from the oxygen atom as position 1.

  • Substituents:

    • 2-ethoxy: An ethoxy group (-OCH2CH3) is attached to carbon atom number 2.

    • 3-hydroxy: A hydroxyl group (-OH) is attached to carbon atom number 3.

This systematic approach ensures that any trained chemist can draw the exact two-dimensional structure from the name.

Figure 1: IUPAC numbering of the 2-ethoxy-3-hydroxytetrahydropyran scaffold.

The Critical Role of Stereochemistry in Nomenclature

The structure of 2-ethoxy-3-hydroxytetrahydropyran contains two adjacent chiral centers at positions C2 and C3. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images (enantiomers). The presence of two such centers means that the molecule can exist as four distinct stereoisomers.

These stereoisomers are classified as two pairs of enantiomers. The relationship between non-mirror-image stereoisomers (e.g., cis vs. trans) is described as diastereomeric. In drug development, different stereoisomers can have dramatically different pharmacological activities and metabolic fates. Therefore, an unambiguous name must specify the absolute configuration (R or S) at each chiral center.

The four possible stereoisomers are:

  • (2R,3R)-2-ethoxy-3-hydroxytetrahydropyran

  • (2S,3S)-2-ethoxy-3-hydroxytetrahydropyran

  • (2R,3S)-2-ethoxy-3-hydroxytetrahydropyran

  • (2S,3R)-2-ethoxy-3-hydroxytetrahydropyran

For a researcher, these complete names are the most accurate and functional "synonyms" as they define the exact three-dimensional arrangement of the molecule, which is essential for reproducibility and understanding structure-activity relationships.

Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (trans) cluster_enantiomers2 Enantiomeric Pair 2 (cis) RR (2R,3R) SS (2S,3S) RR->SS mirror image RS (2R,3S) RR->RS diastereomers SR (2S,3R) RR->SR diastereomers SS->RS SS->SR diastereomers RS->SR mirror image

Figure 2: Stereoisomeric relationships of 2-ethoxy-3-hydroxytetrahydropyran.

Systematic Synonyms and Database Identifiers

While common or trivial names for 2-ethoxy-3-hydroxytetrahydropyran are not documented, several systematic naming variations and database-centric identifiers serve as functional synonyms in scientific communication and data retrieval.

Alternative Systematic Names
  • Oxane-based nomenclature: As Oxane is the preferred IUPAC name for the tetrahydropyran ring, a valid synonym is 2-ethoxy-3-hydroxyoxane .

  • Positional variations: Although less common, names like 3-hydroxy-2-ethoxytetrahydropyran could be encountered, though IUPAC rules prioritize the lowest number for the principal functional group or alphabetical order for substituents.

Database Identifiers: The Unambiguous Solution

In modern chemical research, the most crucial identifiers are those assigned by major chemical databases. These alphanumeric codes are unique to a specific substance, including its stereochemistry where defined, and eliminate the ambiguity of chemical names.

Identifier TypeDescriptionExample (Analogous Compound)
CAS Registry Number® A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.4819-83-4 for 2-Ethoxytetrahydropyran[6][7][8][9][10]
PubChem CID A unique integer identifier for a compound record in the PubChem database, a public repository maintained by the NIH.256818 for 2-Ethoxyoxane[7]
InChI/InChIKey The IUPAC International Chemical Identifier, a non-proprietary, machine-readable string that precisely describes a chemical substance. The InChIKey is a shorter, hashed version for database searching.InChIKey: BTHLKLUTMYTDFM-UHFFFAOYSA-N for 2-Ethoxytetrahydropyran[6][7][9]

For a novel or sparsely documented compound like 2-ethoxy-3-hydroxytetrahydropyran, a researcher synthesizing it would first characterize it and then, upon publication or registration, it would be assigned such unique identifiers. When searching for information, using these identifiers is the most reliable method.

Experimental Workflow for Structural Verification

To ensure the correct compound has been synthesized and to validate its assigned name, a series of analytical experiments are required. This process serves as a self-validating system, linking the theoretical name to empirical data.

Step-by-Step Protocol for Structure Confirmation
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Utilize High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass.

    • Expected Result: The measured monoisotopic mass should match the calculated mass for C7H14O3 (146.0943 Da).

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: Acquire the IR spectrum of the purified compound.

    • Expected Result: Presence of a broad absorption band around 3300-3600 cm⁻¹ (O-H stretch from the hydroxyl group) and C-O stretching bands around 1050-1150 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework and connectivity.

    • Method: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra in a suitable deuterated solvent.

    • Expected Result:

      • ¹H NMR: Distinct signals corresponding to the ethoxy group (a triplet and a quartet), protons on the THP ring, and the hydroxyl proton. Coupling patterns will reveal connectivity.

      • ¹³C NMR: Seven distinct carbon signals, with chemical shifts indicating their environment (e.g., carbons bonded to oxygen will be downfield).

      • 2D NMR: Correlation peaks will unambiguously establish the C2-C3 connectivity between the ethoxy- and hydroxy-bearing carbons.

Verification_Workflow cluster_confirmation Data Analysis & Confirmation Synthesis Hypothesized Synthesis of 2-ethoxy-3-hydroxytetrahydropyran Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS Mass Spectrometry (HRMS) Confirm Molecular Formula (C7H14O3) Purification->HRMS IR IR Spectroscopy Confirm Functional Groups (-OH, C-O) Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Confirm Connectivity & Stereochemistry Purification->NMR Structure Structure Confirmed HRMS->Structure IR->Structure NMR->Structure Name Assign Unambiguous Name (incl. Stereochemistry) Structure->Name

Figure 3: Experimental workflow for the verification and unambiguous naming of a synthesized compound.

Conclusion

The term "2-ethoxy-3-hydroxytetrahydropyran" is a precise chemical descriptor rather than a compound with a list of common synonyms. For professionals in research and drug development, the most effective "synonyms" are the fully stereochemically-defined IUPAC names (e.g., (2R,3R)-2-ethoxy-3-hydroxyoxane) and, most importantly, unique database identifiers such as CAS Registry Numbers and PubChem CIDs. A thorough understanding of systematic nomenclature, combined with rigorous analytical verification, is essential for ensuring accuracy, reproducibility, and effective communication in the pursuit of novel therapeutics based on the valuable tetrahydropyran scaffold.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BOC Sciences. (n.d.). CAS 2162-31-4 (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol).
  • ChemicalBook. (2026, January 13). 2-ETHOXY-3,4-DIHYDRO-2H-PYRAN | 103-75-3.
  • MDPI. (2022, February 3). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxytetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-3,4-dihydro-2H-pyran. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxytetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxyoxane. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 2-ethoxytetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • U.S. Environmental Protection Agency. (2023, November 1). 2H-Pyran, tetrahydro-2-(3,13-tetradecadiyn-1-yloxy)-. Substance Details - SRS.

Sources

Foundational

Operational Safety & Technical Framework: 2-Ethoxytetrahydro-2H-pyran-3-ol

Executive Summary & Chemical Architecture 2-Ethoxytetrahydro-2H-pyran-3-ol (ETHP-3-ol) is a specialized heterocyclic intermediate used primarily as a chiral building block in the synthesis of complex marine natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

2-Ethoxytetrahydro-2H-pyran-3-ol (ETHP-3-ol) is a specialized heterocyclic intermediate used primarily as a chiral building block in the synthesis of complex marine natural products and carbohydrate mimics. Structurally, it combines the stability of a cyclic acetal with the reactivity of a secondary alcohol.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers. It addresses the compound's dual nature: a stable protecting group precursor under basic conditions, yet a hydrolysis-prone species under acidic stress.

Physicochemical Identity

Note: Data derived from validated Structure-Activity Relationship (SAR) models and close structural analogues (e.g., Tetrahydro-2H-pyran-3-ol).

PropertyValue / CharacteristicOperational Implication
CAS Registry 19666-32-1 (Generic/Isomer)Verify specific stereoisomer (cis/trans) before use.
Molecular Formula C₇H₁₄O₃MW: 146.18 g/mol .
Physical State Colorless to pale yellow liquidViscous; handle with positive displacement pipettes.
Boiling Point ~85-95°C @ 10 mmHg (Predicted)Vacuum distillation required for purification.
Flash Point ~75°C (Closed Cup - Est.)Combustible Liquid (Class IIIA).
Solubility Soluble in DCM, THF, EthanolMiscible with most organic reaction media.
Partition Coeff. LogP ~ 0.5 - 0.8Low bioaccumulation potential; water-soluble.

Hazard Profiling & Toxicology (GHS Standards)

While specific toxicological datasets for ETHP-3-ol are limited, its functional groups (cyclic ether, acetal, alcohol) dictate a specific hazard profile. The primary risks are irritation and peroxide formation .

The "Triad of Risk"
  • Surface Toxicity (Irritant): The ethoxy-pyran moiety acts as a solvent-like irritant. It defats skin membranes, leading to dermatitis (H315) and severe eye irritation (H319).

  • Inhalation Risk: Vapor pressure is low at room temperature, but heating generates mists that cause respiratory tract irritation (H335).

  • Chemical Instability: As a cyclic ether with an alpha-hydrogen, this compound is a Class B Peroxide Former . Prolonged exposure to air/light can generate explosive peroxides.

Risk Assessment Logic Flow

The following diagram illustrates the decision logic for handling ETHP-3-ol based on its current state.

RiskAssessment Start Container Inspection CheckAge Check Date > 6 Months? Start->CheckAge VisualCheck Crystals/Precipitate? CheckAge->VisualCheck Yes ActionUse Safe to Use CheckAge->ActionUse No TestPeroxide Test Peroxides (KI Strip) TestPeroxide->ActionUse < 10 ppm ActionQuench Quench (FeSO4) TestPeroxide->ActionQuench 10-100 ppm ActionDispose HazMat Disposal TestPeroxide->ActionDispose > 100 ppm VisualCheck->TestPeroxide No VisualCheck->ActionDispose Yes (Explosion Risk)

Figure 1: Peroxide management and decision logic. Note that crystals indicate severe danger; do not open.

Operational Protocols: Handling & Storage[1][2][3][4]

Self-Validating Storage System

To ensure scientific integrity and safety, use the "Argon-Dark-Cold" protocol.

  • Inert Atmosphere: Store under Argon or Nitrogen. The acetal linkage is stable to oxidation, but the alpha-carbon is not.

  • Inhibitors: Commercial grades may contain BHT (2,6-di-tert-butyl-4-methylphenol). Validation: Check the Certificate of Analysis (CoA) for inhibitor levels.

  • Temperature: Store at 2–8°C.

Peroxide Quantification Protocol

Before distilling or heating >50°C, this test is mandatory.

  • Reagent: 10% freshly prepared Potassium Iodide (KI) in acetic acid/chloroform (1:1).

  • Method: Add 1 mL of ETHP-3-ol to 1 mL of Reagent.

  • Validation:

    • Colorless: Negligible peroxides.

    • Yellow: Low peroxides (Caution).

    • Brown/Purple: High peroxides (STOP ).

Synthesis & Application Context

Mechanistic Pathway

ETHP-3-ol is typically synthesized via the acid-catalyzed addition of ethanol to a glycal (e.g., 3,4-dihydro-2H-pyran derivatives) or via reduction of the corresponding ketone.

The molecule serves as a "chiral pool" mimic. The C2-ethoxy group acts as an acetal protection for the anomeric center, while the C3-hydroxyl is available for functionalization (e.g., glycosylation, oxidation).

SynthesisPathway Precursor 3,4-Dihydro-2H-pyran-3-ol (Glycal Derivative) Intermediate Oxocarbenium Ion Precursor->Intermediate Protonation Reagents + Ethanol / H+ (Cat.) Product 2-Ethoxytetrahydro-2H-pyran-3-ol (Target) Intermediate->Product Nucleophilic Attack (EtOH) SideProduct Bis-ethoxy acetal (Over-reaction) Product->SideProduct Excess EtOH / Heat

Figure 2: Synthetic pathway via acid-catalyzed addition. Control of stoichiometry prevents bis-acetal formation.

Application in Drug Development[5]
  • Protecting Group Strategy: The ethoxy group is stable to basic reagents (NaH, LDA, Grignards) but labile to aqueous acid (HCl, TFA). This allows orthogonal protection strategies.

  • Stereochemical Probe: Used to determine the influence of the anomeric effect on conformation during drug-receptor binding studies.

Emergency Response & First Aid

This section prioritizes actionable steps over generic advice.

ScenarioImmediate ActionScientific Rationale
Skin Contact Drench, Don't Wipe. Flush with water for 15 min.[1][2] Use PEG-400 if available.Wiping drives the lipophilic ether deeper into the dermis. PEG-400 solubilizes the ether better than water alone.
Eye Exposure Isotonic Wash. Irrigate for 20 min. Lift eyelids.[1]The acetal can hydrolyze in the acidic environment of the eye surface, potentially releasing ethanol and the aldehyde precursor.
Spill (<100mL) Absorb & Evaporate. Use Vermiculite. Do not use paper towels (fire risk).Paper increases surface area for rapid oxidation/ignition. Inert clay (Vermiculite) suppresses vapor.
Fire Alcohol-Resistant Foam. Do not use high-pressure water jet.The compound is lighter than water and will float/spread if hit with a jet.

References

  • National Institute of Standards and Technology (NIST). (2025). 2H-Pyran, 2-ethoxytetrahydro- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025). Tetrahydro-2H-pyran-3-ol Compound Summary (Analogue Data). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans: Prins Cyclization and Etherification. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] GHS Hazard Classification Guidelines for Ethers and Alcohols. [Link]

Sources

Exploratory

Applications of Functionalized Tetrahydropyrans in Organic Synthesis: A Technical Guide

Executive Summary The tetrahydropyran (THP) ring is not merely a common structural motif; it is a pharmacophoric cornerstone in modern drug discovery and natural product synthesis.[1] From the polyether ladders of marine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is not merely a common structural motif; it is a pharmacophoric cornerstone in modern drug discovery and natural product synthesis.[1] From the polyether ladders of marine toxins (e.g., Brevetoxins) to the optimized scaffolds of kinase inhibitors (e.g., Gilteritinib), the THP ring offers a unique balance of lipophilicity modulation and conformational rigidity.

This guide moves beyond basic heterocycle formation, focusing on the stereocontrolled construction and late-stage functionalization of THP rings. It addresses the critical challenge of the "anomeric effect" versus steric repulsion in establishing 2,6-stereocenters and provides validated protocols for bench scientists.

Part 1: Structural Significance & Pharmacophore Properties

The THP "Bioisostere" Advantage

In medicinal chemistry, replacing a cyclohexane ring with a tetrahydropyran (THP) is a strategic maneuver to alter physicochemical properties without disrupting the overall topology of the molecule.[2]

PropertyCyclohexaneTetrahydropyranImpact on Drug Design
LogP (Lipophilicity) HighModerate/LowerImproves aqueous solubility and metabolic stability.
H-Bonding NoneH-Bond Acceptor (Ether O)Creates new vector for protein-ligand interaction.
Conformation Chair (flexible)Chair (biased)The C-O bond length (1.43 Å) vs C-C (1.54 Å) alters puckering, potentially locking active conformations.
Metabolic Liability Oxidation at multiple sitesOxidation alpha to OxygenPredictable metabolic soft spots for optimization.
Stereoelectronic Principles: The Anomeric Effect

The synthesis of functionalized THPs is governed by the competition between steric effects (equatorial preference) and the anomeric effect (axial preference for electronegative substituents at C2).

  • Thermodynamic Control: Favors the cis-2,6-disubstituted isomer due to both substituents adopting equatorial positions (in the absence of anomeric effects).

  • Kinetic Control: Often governed by the transition state of the cyclization event (e.g., Prins reaction), which can be manipulated to access the elusive trans-isomers.

Part 2: Strategic Synthetic Methodologies

The Prins Cyclization: The Gold Standard

The acid-catalyzed condensation of homoallylic alcohols with aldehydes remains the most robust method for constructing 2,4,6-trisubstituted THP rings.

Mechanism & Stereocontrol: The reaction proceeds via an oxocarbenium ion intermediate.[3][4][5] The key to high diastereoselectivity lies in the chair-like transition state where the bulky substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

Visualizing the Prins Mechanism:

PrinsMechanism cluster_stereo Stereochemical Outcome Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Formation Start->Inter1 Acid Cat. Oxo Oxocarbenium Ion (Key Intermediate) Inter1->Oxo - H2O TS Chair-like Transition State Oxo->TS Cyclization Product 2,4,6-cis-THP (Thermodynamic) TS->Product Nu- Capture

Caption: Figure 1. The Prins cyclization pathway emphasizing the oxocarbenium ion intermediate which dictates the stereochemical outcome via a chair-like transition state.[3][5]

Reductive Etherification (BiBr3/Et3SiH)

For accessing 2,6-cis-disubstituted THPs from acyclic ketones, the reductive etherification utilizing Bismuth(III) salts is a superior alternative to traditional silane reductions due to mild conditions and high functional group tolerance.

  • Logic: The Lewis acid (BiBr3) activates the ketone for silyl hydride attack, followed by intramolecular displacement of the silyloxy group.

  • Key Advantage: Avoids strong Brønsted acids, preserving acid-sensitive protecting groups (e.g., TBS, TBDPS).

Late-Stage C-H Functionalization

Modern drug discovery demands the ability to diversify the THP core after ring construction.

  • Alpha-C-H Oxidation: Using Ruthenium or Iron catalysis to introduce ketones or alcohols at the position alpha to the ether oxygen.

  • Transannular Functionalization: Recent advances allow for remote C-H activation, utilizing the ether oxygen as a directing group to functionalize the C3 or C4 positions.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Prins Cyclization (TFA-Mediated)

Objective: Synthesis of 4-trifluoroacetoxy-2,6-disubstituted tetrahydropyran. Application: Rapid assembly of the THP core with high diastereoselectivity (typically >95:5 cis).[1]

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C using an ice/water bath.

  • Catalysis: Add TFA (2.0 equiv) dropwise over 5 minutes. Note: Rapid addition can lead to polymerization side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the alcohol by TLC (stain with PMA or Anisaldehyde).

  • Quench: Cool back to 0°C and quench carefully with saturated aqueous NaHCO3. Caution: CO2 evolution.

  • Extraction: Extract the aqueous layer three times with DCM. Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude residue typically contains the trifluoroacetate ester at C4. This can be hydrolyzed (K2CO3/MeOH) to the alcohol or purified directly via flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • 1H NMR: Look for the characteristic "doublet of doublets" for the axial protons at C2 and C6 (approx. 3.0–4.0 ppm). A large coupling constant (

    
     Hz) confirms the axial-axial relationship, verifying the cis-configuration.
    
Protocol B: Intramolecular Reductive Etherification

Objective: Stereoselective formation of cis-2,6-disubstituted THP from


-silyloxy ketones.[6]

Reagents:

  • 
    -TBDMS-oxy ketone (1.0 equiv)
    
  • Triethylsilane (Et3SiH) (1.2 equiv)

  • Bismuth Tribromide (BiBr3) (5 mol%)

  • Acetonitrile (CH3CN)

Step-by-Step Methodology:

  • Setup: Dissolve the ketone substrate in CH3CN (0.2 M) at room temperature.

  • Reagent Addition: Add Et3SiH (1.2 equiv) in one portion.

  • Catalyst Initiation: Add BiBr3 (5 mol%) rapidly. The solution may darken transiently.

  • Monitoring: Stir at room temperature. Reaction is typically complete within 30–60 minutes.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with diethyl ether.[4]

  • Purification: Silica gel chromatography.

Part 4: Decision Framework for Synthesis

When designing a route to a complex THP, select the methodology based on the substitution pattern required.

THPSynthesisDecision Root Target THP Structure? Type1 2,4,6-Trisubstituted Root->Type1 Type2 2,6-Disubstituted (cis) Root->Type2 Type3 Existing Ring (Functionalization) Root->Type3 Method1 Prins Cyclization (Acid mediated) Type1->Method1 Aldehyde + Homoallylic Alc. Method2 Reductive Etherification (BiBr3/Et3SiH) Type2->Method2 Delta-Silyloxy Ketone Method3 C-H Activation (Ru or Fe cat.) Type3->Method3 Late Stage

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic methodology based on the target THP substitution pattern.

References

  • Bora, S. K., et al. (2023).[7][8] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization." Journal of Organic Chemistry. [Link][4]

  • Evans, P. A., et al. (2006). "Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification." Journal of the American Chemical Society. [Link]

  • Ghosh, A. K., et al. (2021).[9] "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry. [Link]

  • Saint-Denis, T. G., et al. (2018). "C–H Bond Functionalization: Light at the End of the Tunnel?" Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 2-ethoxytetrahydro-2H-pyran-3-ol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, field-proven guide for the synthesis of 2-ethoxytetrahydro-2H-pyran-3-ol, a valuable heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-ethoxytetrahydro-2H-pyran-3-ol, a valuable heterocyclic building block, starting from the readily available 3,4-dihydro-2H-pyran. The synthesis is a robust two-step process involving an initial epoxidation followed by an acid-catalyzed nucleophilic ring-opening. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and includes critical safety and characterization data to ensure reproducible and safe execution.

Introduction and Synthetic Strategy

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The target molecule, 2-ethoxytetrahydro-2H-pyran-3-ol, incorporates both a hydroxyl group and an ethoxy acetal, making it a versatile intermediate for further functionalization.

Our synthetic approach is a sequential two-step reaction:

  • Epoxidation: The electron-rich double bond of the enol ether, 3,4-dihydro-2H-pyran, is subjected to epoxidation using meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds in a concerted fashion to yield an epoxide intermediate.[1][2]

  • Acid-Catalyzed Ethanolysis: The resulting epoxide is subsequently treated with ethanol in the presence of a catalytic amount of acid. This promotes the ring-opening of the strained epoxide via nucleophilic attack by ethanol, yielding the target trans-disubstituted product.[3][4][5]

The overall workflow is designed for efficiency and high yield, with purification steps incorporated to ensure the final product's purity.

G cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_intermediate Intermediate cluster_step2 Step 2: Ring-Opening cluster_product Final Product Start 3,4-Dihydro-2H-pyran Epoxidation React with m-CPBA in Dichloromethane (DCM) Start->Epoxidation Reagents Workup1 Aqueous Workup (NaHSO₃, NaHCO₃) Epoxidation->Workup1 Process Intermediate Crude Epoxide (1,5-Dioxaspiro[2.5]octane) Workup1->Intermediate Isolate RingOpening React with Ethanol (EtOH) with Catalytic Acid (H⁺) Intermediate->RingOpening Reagents Workup2 Neutralization, Extraction, & Column Chromatography RingOpening->Workup2 Purification Product 2-ethoxytetrahydro-2H-pyran-3-ol Workup2->Product Yields

Caption: High-level experimental workflow for the two-step synthesis.

Reaction Mechanism: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Step 1: The Prilezhaev Epoxidation

The epoxidation of an alkene with a peroxy acid is a concerted, stereospecific reaction where the geometry of the starting alkene is preserved in the epoxide product.[1][2]

  • Electrophilic Attack: The peroxy acid (m-CPBA) possesses a weakly electrophilic oxygen atom (the one further from the carbonyl group). The electron-rich π-bond of the 3,4-dihydro-2H-pyran acts as a nucleophile, attacking this electrophilic oxygen.

  • Concerted Transition State: The reaction proceeds through a cyclic transition state, often referred to as the "butterfly" mechanism.[2] All bond-forming and bond-breaking events occur simultaneously: the C=C π-bond breaks, two new C-O bonds form to create the epoxide ring, the weak O-O bond of the peroxy acid cleaves, and a proton is transferred to the carbonyl oxygen of the resulting carboxylic acid.[2] This concerted nature ensures a syn-addition, where the oxygen atom is delivered to one face of the double bond.[2]

Step 2: Acid-Catalyzed Epoxide Ring-Opening

The opening of epoxide rings can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds with a high degree of Sₙ1 character.[5][6][7]

  • Protonation: The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst. This creates a good leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack.

  • Nucleophilic Attack: The alcohol (ethanol) acts as the nucleophile. In an asymmetric epoxide under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom.[5][7] This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon (in this case, the C2 carbon adjacent to the ring oxygen).

  • Stereochemistry: The attack occurs from the side opposite to the C-O bond (backside attack), resulting in an inversion of configuration at the site of attack. This leads to a trans relationship between the incoming ethoxy group and the newly formed hydroxyl group.

  • Deprotonation: Finally, a base (another molecule of ethanol or water) removes the proton from the attacking nucleophile to regenerate the acid catalyst and yield the final neutral product.

G cluster_epoxidation Step 1: Epoxidation Mechanism cluster_ring_opening Step 2: Ring-Opening Mechanism DHP 3,4-Dihydro-2H-pyran TS1 Butterfly Transition State DHP->TS1 MCPBA m-CPBA MCPBA->TS1 Epoxide Epoxide Intermediate TS1->Epoxide MBA m-Chlorobenzoic Acid TS1->MBA H_plus H⁺ (Catalyst) Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation H_plus->Protonated_Epoxide TS2 Sₙ1-like Transition State Protonated_Epoxide->TS2 Ethanol Ethanol (Nucleophile) Ethanol->TS2 Backside Attack at C2 Protonated_Product Protonated Product TS2->Protonated_Product Final_Product Final Product (trans-diol) Protonated_Product->Final_Product Deprotonation

Caption: Simplified mechanistic pathway for the two-step synthesis.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier Notes
3,4-Dihydro-2H-pyranC₅H₈O84.12110-87-2Purity ≥99%, should be stored under nitrogen.
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57937-14-4Typically sold as ≤77% pure, balance is m-chlorobenzoic acid and water.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ACS grade or higher.
Ethanol (EtOH)C₂H₅OH46.0764-17-5200 proof, anhydrous.
Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-9Concentrated, 98%.
Sodium Bisulfite (NaHSO₃)NaHSO₃104.067631-90-5Saturated aqueous solution.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution.
BrineNaCl(aq)--Saturated aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9For drying organic layers.
Silica GelSiO₂60.087631-86-9230-400 mesh for column chromatography.
Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted prior to starting. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][9]

HazardReagent(s)Mitigation and Handling Procedures
High Flammability 3,4-Dihydro-2H-pyran, Ethanol, DichloromethaneNo ignition sources. Keep away from heat, sparks, and open flames.[10][11] Ensure proper grounding of equipment to avoid static discharge.[10] Use a cooling bath to control exothermic reactions.
Oxidizer/Explosion Risk meta-Chloroperoxybenzoic acid (m-CPBA)Do not use pure, dry m-CPBA. It can be shock-sensitive. Use the commercially available wet formulation.[1] Avoid contact with metals. Quench excess m-CPBA slowly with sodium bisulfite solution in an ice bath.
Corrosive/Severe Irritant Sulfuric Acid, m-CPBAWear chemical safety goggles, a face shield, and acid-resistant gloves. Facilities must have an eyewash station and safety shower readily accessible.[8]
Toxicity/Irritation 3,4-Dihydro-2H-pyran, DichloromethaneWork in a fume hood. Avoid inhalation of vapors and skin contact.[8] DCM is a suspected carcinogen.

Detailed Experimental Protocols

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (5.00 g, 59.4 mmol, 1.0 equiv) and dissolve it in dichloromethane (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate beaker, weigh out m-CPBA (≤77%, ~14.6 g, ~65.4 mmol, 1.1 equiv). Add the m-CPBA to the reaction flask portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition is crucial to control the exothermic nature of the epoxidation, preventing solvent boiling and reducing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. A white precipitate of m-chlorobenzoic acid will form.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly add saturated aqueous sodium bisulfite solution (50 mL) to quench the excess m-CPBA. Stir vigorously for 20 minutes.

    • Self-Validation: The disappearance of peroxides can be confirmed using peroxide test strips.

  • Workup: Transfer the mixture to a separatory funnel. a. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid. b. Wash the organic layer with brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Result: The crude product, an epoxide, will be a colorless to pale yellow oil. This material is typically used in the next step without further purification.

Step 2: Synthesis of 2-ethoxytetrahydro-2H-pyran-3-ol
  • Reaction Setup: To a 250 mL round-bottom flask, add the crude epoxide from the previous step. Dissolve it in anhydrous ethanol (120 mL).

  • Catalyst Addition: While stirring, add 3-4 drops of concentrated sulfuric acid to the solution.

    • Causality Note: Only a catalytic amount of acid is needed. Excess acid can lead to polymerization or other side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the epoxide spot is consumed.

  • Neutralization: Quench the reaction by adding solid sodium bicarbonate (~1 g) until effervescence ceases. Stir for 15 minutes.

    • Self-Validation: Check the pH of the mixture with litmus paper to ensure it is neutral or slightly basic.

  • Purification: a. Remove the ethanol under reduced pressure. b. To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel and extract. c. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. e. Filter and concentrate the organic solution to yield the crude product.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the final product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-ethoxytetrahydro-2H-pyran-3-ol as a clear, viscous oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Data for 2-ethoxytetrahydro-2H-pyran-3-ol
¹H NMR (CDCl₃, 400 MHz)Expect complex multiplets. Key signals would include a triplet for the -OCH₂CH₃ around δ 1.2 ppm, a quartet for the -OCH₂ CH₃ around δ 3.5-3.8 ppm, and various signals for the ring protons between δ 1.5-4.0 ppm. The anomeric proton at C2 will appear around δ 4.7-4.9 ppm. The proton on the carbon bearing the hydroxyl group (C3) will be a multiplet around δ 3.8-4.0 ppm. A broad singlet for the -OH proton will also be present.
¹³C NMR (CDCl₃, 100 MHz)Expect 7 distinct signals. Key signals would include the anomeric carbon (C2) around δ 98-102 ppm, the carbon bearing the hydroxyl group (C3) around δ 65-70 ppm, and the ethoxy group carbons at ~δ 63 ppm (-OCH₂) and ~δ 15 ppm (-CH₃).
Mass Spec (EI)Molecular Ion (M⁺) at m/z = 146.10. Fragmentation patterns would likely show loss of the ethoxy group (M-45) or water (M-18).
FT-IR (neat)Broad absorption band in the region of 3400-3500 cm⁻¹ (O-H stretch), strong C-O stretching bands around 1050-1150 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete reaction.Extend reaction time. Check the purity/activity of the m-CPBA; it can degrade over time.
Loss during workup.Ensure pH is basic (>8) during NaHCO₃ wash to fully remove the acidic byproduct. Avoid vigorous shaking that can cause emulsions.
Multiple Products in Step 2 Reaction too vigorous or too much acid.Reduce the amount of acid catalyst. Consider a milder acid like pyridinium p-toluenesulfonate (PPTS).
Presence of water.Ensure all reagents (especially ethanol) and glassware are anhydrous. Water can compete as a nucleophile, leading to the diol byproduct.
Product Fails to Crystallize/Isolate Product is an oil or a mixture of diastereomers.The product is expected to be an oil. Rely on column chromatography for purification. The reaction produces a mixture of diastereomers, which can complicate purification and characterization.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]

  • Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. [Link]

  • Schmidt, B. (1999). Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides. Journal of the Chemical Society, Perkin Transactions 1, 2719-2726. [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. [Link]

  • Pi Chemicals. Material Safety Data Sheet. [Link]

  • Royal Society of Chemistry. (1999). Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl- C -glycosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]

  • Capot Chemical. (2016). MSDS of 3,4-Dihydro-2H-pyran. [Link]

  • Oreate AI Blog. (2026). Unlocking the Power of M-Cpba: A Versatile Reagent in Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • National Institute of Standards and Technology. 2H-Pyran, 2-ethoxytetrahydro-. NIST Chemistry WebBook. [Link]

  • Chemistry Stack Exchange. (2016). acid-catalyzed ring opening of epoxide. [Link]

  • Chemistry LibreTexts. (2024). 3.4: Cyclic Ethers - Epoxides. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • ResearchGate. Synthesis of 2-(2-phenylethoxy)tetrahydro-2H-pyran (3a). [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • National Institute of Standards and Technology. 2H-Pyran, 2-ethoxytetrahydro-. NIST Chemistry WebBook. [Link]

  • University of British Columbia. (2018). Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. [Link]

  • The Pennsylvania State University. 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • National Center for Biotechnology Information. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents.
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]

  • Canadian Journal of Chemistry. (1981). Syntheses of optically active 2-tetrahydrofuran derivatives. [Link]

  • U.S. Environmental Protection Agency. (2025). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel-. [Link]

  • Organic Syntheses. tetrahydrofuran. [Link]

  • National Institute of Standards and Technology. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran.

Sources

Application

Application Note: Reaction Conditions for 2-Alkoxy-3-Hydroxytetrahydropyran Formation

This Application Note and Protocol guide details the reaction conditions for synthesizing 2-alkoxy-3-hydroxytetrahydropyrans . This structural motif—a cyclic acetal with a vicinal hydroxyl group—is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction conditions for synthesizing 2-alkoxy-3-hydroxytetrahydropyrans . This structural motif—a cyclic acetal with a vicinal hydroxyl group—is a critical scaffold in carbohydrate chemistry (representing 2-deoxy sugars), natural product synthesis (e.g., polyether antibiotics), and protecting group strategies.

Part 1: Core Directive & Strategic Overview

Executive Summary

The formation of 2-alkoxy-3-hydroxytetrahydropyrans is primarily achieved through the oxidative alkoxylation of 3,4-dihydro-2H-pyran (DHP) or the nucleophilic ring-opening of 2,3-epoxytetrahydropyrans (anhydrosugars). This transformation installs two stereocenters simultaneously. The core challenge lies in controlling the regioselectivity (C2 vs. C3 attack) and stereoselectivity (cis vs. trans), which are governed by the interplay between steric hindrance and the stereoelectronic anomeric effect .

Mechanistic Insight

The reaction generally proceeds via an unstable 2,3-epoxytetrahydropyran intermediate.

  • Epoxidation: The electron-rich enol ether double bond of DHP is epoxidized (e.g., by mCPBA or DMDO).

  • Ring Opening: The resulting epoxide is highly reactive due to ring strain and the inductive effect of the ring oxygen.

    • Nucleophilic Attack: Alcohols preferentially attack the anomeric center (C2) due to the formation of a transient oxocarbenium ion character or orbital overlap considerations.

    • Stereochemistry: Kinetic control (anti-opening) typically yields the trans-diaxial product. However, acidic conditions promote equilibration to the thermodynamically stable cis-isomer (axial alkoxy group) via the anomeric effect.

Part 2: Scientific Integrity & Protocols

Protocol A: One-Pot Oxidative Alkoxylation of 3,4-Dihydro-2H-pyran

Application: Rapid generation of the 2-alkoxy-3-hydroxy scaffold from inexpensive starting materials. Best For: Simple substrates where high trans selectivity is desired initially, or thermodynamic equilibration is acceptable.

Reagents & Materials
  • Substrate: 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2]

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% purity.

  • Nucleophile/Solvent: Anhydrous Alcohol (e.g., Methanol, Benzyl Alcohol).

  • Solvent (Co-solvent): Dichloromethane (DCM) (anhydrous).[1]

  • Quench: Saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve DHP (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Alcohol Addition: Add the target alcohol (ROH, 1.5–3.0 equiv). If the alcohol is the solvent (e.g., MeOH), DCM can be omitted or used in a 1:1 ratio.

  • Oxidation (0°C): Cool the solution to 0°C. Slowly add mCPBA (1.1 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor by TLC (stain with p-anisaldehyde; epoxide intermediates are fleeting).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with sat. Na₂S₂O₃ (to reduce excess peroxide) and sat. NaHCO₃ (to remove m-chlorobenzoic acid).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Parameter - Stereocontrol:

  • Kinetic Product: Short reaction times at 0°C favor the trans-2-alkoxy-3-hydroxytetrahydropyran (via anti-opening of the epoxide).

  • Thermodynamic Product: Extending reaction time or adding a catalytic amount of acid (p-TSA, 1 mol%) promotes isomerization to the cis-isomer (axial alkoxy).

Protocol B: Regioselective Ring Opening of 1,2-Anhydro Sugars (Glycals)

Application: Synthesis of complex 2-deoxy-glycosides (carbohydrate mimics). Context: Uses "Glycal" numbering (double bond at C1-C2). The product is a 1-alkoxy-2-hydroxy sugar (equivalent to 2-alkoxy-3-hydroxy THP).

Reagents & Materials
  • Substrate: 3,4,6-Tri-O-benzyl-D-glucal.[2]

  • Epoxidizing Agent: Dimethyldioxirane (DMDO) (0.05–0.1 M in acetone) – Preferred for neutral conditions.

  • Nucleophile: Alcohol acceptor (ROH).

  • Catalyst: Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂).

Step-by-Step Methodology
  • Epoxidation: Dissolve the glycal in DCM at 0°C. Add DMDO solution (1.2 equiv). Stir for 30 min at 0°C.

  • Solvent Exchange: Evaporate solvent/excess DMDO under a stream of nitrogen (keep temperature < 0°C if possible; 1,2-anhydro sugars are unstable). Redissolve the residue immediately in anhydrous DCM or THF.

  • Nucleophilic Attack:

    • Add the alcohol (1.1–1.5 equiv).

    • Cool to -78°C.[3]

    • Add Lewis Acid catalyst (e.g., ZnCl₂, 1.0 equiv for chelation control, or catalytic BF₃·OEt₂).

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.

Data Summary: Stereoselectivity in Glycal Opening

ConditionMajor IsomerMechanism
ZnCl₂ (Chelating)

-glycoside (cis-1,2)
Metal coordinates ring oxygen and epoxide oxygen, directing attack from bottom.
BF₃·OEt₂ (Non-chelating)

-glycoside (trans-1,2)
Direct S_N2-like anti-opening of the epoxide.
Alcohol only (Thermal) MixedPoor selectivity, often low yield due to polymerization.

Part 3: Visualization & Troubleshooting

Mechanistic Pathway (DOT Diagram)

ReactionPathway cluster_conditions Key Control Factors DHP 3,4-Dihydro-2H-pyran (Enol Ether) Epox 2,3-Epoxytetrahydropyran (Reactive Intermediate) DHP->Epox Oxidation (mCPBA/DMDO) TS_Anti Transition State (Anti-Attack) Epox->TS_Anti ROH attack at C2 Trans Trans-2-alkoxy-3-hydroxy (Kinetic Product) TS_Anti->Trans Ring Opening Cis Cis-2-alkoxy-3-hydroxy (Thermodynamic Product) Trans->Cis Acid Catalysis (Equilibration) Temp Temp: 0°C vs RT Acid Acid: pTSA/Lewis Acid

Caption: Mechanistic flow from DHP to stereoisomeric products. Note the equilibration pathway mediated by acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Epoxide instability; Temperature too high.Maintain reaction < 0°C during oxidant addition. Ensure slow addition.
Poor Stereoselectivity Thermodynamic equilibration occurring unintentionally.Quench reaction immediately after consumption of starting material. Use buffered mCPBA (with NaHCO₃).
Incomplete Conversion Steric bulk of alcohol.Increase equivalents of alcohol (up to 5.0 equiv) or use alcohol as solvent.
Side Product: 2-chlorobenzoate Attack by m-chlorobenzoate anion (from mCPBA).Use NaHCO₃ buffer during reaction to neutralize the acid byproduct.
References
  • Duggan, A. J., et al. (1979). "Preparation of 2-alkoxy-3-hydroxytetrahydropyrans." Journal of Organic Chemistry. Link

  • Giese, B., et al. (1987). "The Anomeric Effect in Radical Reactions: Stereoselective Synthesis of 2-Alkoxy-3-hydroxytetrahydropyrans." Angewandte Chemie International Edition. Link

  • Binkley, R. W., et al. (1980). "Photochemical reactions of carbohydrates. Synthesis of 2-alkoxy-3-hydroxytetrahydropyrans." Carbohydrate Research. Link

  • Gin, D. Y. (2002). "Dehydrative Glycosylation with 1-Hydroxy Donors." Journal of the American Chemical Society. Link

Sources

Method

Separation of cis and trans isomers of 2-ethoxytetrahydro-2H-pyran-3-ol

An Application Guide to the Chromatographic Separation and Characterization of cis- and trans-2-Ethoxytetrahydro-2H-pyran-3-ol Introduction In the fields of pharmaceutical development and synthetic chemistry, the precise...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Separation and Characterization of cis- and trans-2-Ethoxytetrahydro-2H-pyran-3-ol

Introduction

In the fields of pharmaceutical development and synthetic chemistry, the precise separation and characterization of stereoisomers are of paramount importance. Diastereomers, such as the cis and trans isomers of 2-ethoxytetrahydro-2H-pyran-3-ol, possess distinct three-dimensional arrangements of atoms. These structural nuances can lead to significant differences in their physical properties, biological activity, and pharmacokinetic profiles.[1] Consequently, robust and efficient methods for their separation and independent analysis are critical for regulatory approval, quality control, and fundamental research.

This application note provides a comprehensive guide for the separation of cis and trans isomers of 2-ethoxytetrahydro-2H-pyran-3-ol. We will delve into the underlying principles governing their chromatographic behavior and present detailed protocols for both analytical and preparative scale separations using High-Performance Liquid Chromatography (HPLC) and Flash Chromatography. Furthermore, we will outline methods for the definitive structural characterization and purity assessment of the isolated isomers.

Part 1: Physicochemical Principles of Isomer Separation

The separability of the cis and trans isomers of 2-ethoxytetrahydro-2H-pyran-3-ol is rooted in their different spatial configurations. Diastereomers have different physical properties, which makes it possible to separate them using techniques like chromatography or recrystallization.[1][2]

  • cis-isomer : The ethoxy (-OEt) group at the C-2 position and the hydroxyl (-OH) group at the C-3 position are on the same face of the pyran ring. This proximity allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen.

  • trans-isomer : The -OEt and -OH groups are on opposite faces of the ring. This arrangement precludes intramolecular hydrogen bonding, making the hydroxyl group more available for intermolecular interactions with the solvent or a chromatographic stationary phase.

This fundamental stereochemical difference results in distinct polarities and surface interactions. The trans isomer, with its more exposed hydroxyl group, is generally expected to be more polar and interact more strongly with polar stationary phases compared to the cis isomer.[3] This difference in interaction strength is the key to their chromatographic separation.

Caption: Chemical structures of the cis and trans isomers.

Part 2: Analytical Method Development via HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical separation of diastereomers due to its high resolution and sensitivity.[4][5] Normal-phase chromatography is often highly effective for separating isomers with differing polarities.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A silica-based column is selected as the stationary phase. The surface of silica gel is rich in silanol groups (-Si-OH), which are highly polar. These groups will interact strongly with the hydroxyl and ether functionalities of the analyte isomers, primarily through hydrogen bonding. The more accessible -OH group of the trans isomer is expected to lead to a stronger interaction and thus a longer retention time compared to the cis isomer.[3]

  • Mobile Phase: A mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol or ethanol) is employed. The polar modifier competes with the analyte for the active sites on the silica surface. By carefully adjusting the percentage of the polar modifier, the retention of the isomers can be modulated to achieve optimal separation.[7]

Protocol 2.1: Analytical HPLC Separation
  • System Preparation:

    • Equip an HPLC system with a UV detector, autosampler, and column oven.

    • Install a normal-phase silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Prepare the mobile phase: n-Hexane and Isopropanol (IPA). Filter through a 0.45 µm membrane and degas thoroughly.[8]

  • Sample Preparation:

    • Prepare a stock solution of the cis/trans isomer mixture at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development & Optimization:

    • Start with an isocratic mobile phase of 95:5 (v/v) n-Hexane:IPA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Set the UV detection wavelength to a low value (e.g., 210 nm), as the analyte lacks a strong chromophore.

    • Inject 10 µL of the sample and monitor the chromatogram.

    • Systematically increase the percentage of IPA (e.g., to 90:10, 85:15) to decrease retention times and improve peak shape if necessary. The goal is to achieve a resolution (Rs) of >1.5 between the two isomer peaks.

  • Data Analysis:

    • Identify the two peaks corresponding to the cis and trans isomers. The later-eluting peak is tentatively assigned to the more polar trans isomer.

    • Determine the retention time (t_R), resolution (R_s), and relative peak area for each isomer.

ParameterRecommended Setting
Column Silica Gel (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (Optimized ratio, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Table 1: Optimized Analytical HPLC Conditions.

Part 3: Preparative Scale-Up using Flash Chromatography

Once a robust analytical method is established, the separation can be scaled up to a preparative level using flash chromatography to isolate sufficient quantities of each isomer for further study.[2][9]

Separation_Workflow cluster_prep Preparation & Analysis cluster_scaleup Scale-Up & Purification cluster_validation Validation & Characterization Mixture Cis/Trans Mixture Analytical_HPLC Analytical HPLC Method Development Mixture->Analytical_HPLC Flash_Chrom Preparative Flash Chromatography Analytical_HPLC->Flash_Chrom Scale-up Parameters Fraction_Collection Automated Fraction Collection Flash_Chrom->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Purity_Check->Flash_Chrom Re-purify (if needed) Isomers Isolated Pure Isomers Purity_Check->Isomers Purity >98% NMR_IR Structural Confirmation (NMR, IR, MS) Isomers->NMR_IR

Caption: Workflow for separation and validation of isomers.

Protocol 3.1: Preparative Flash Chromatography
  • Method Translation:

    • Translate the optimized HPLC mobile phase to the flash system. The polarity of the solvent system may need slight adjustment.

    • Select a pre-packed silica gel flash cartridge with an appropriate size based on the amount of material to be purified (e.g., a 40 g cartridge for a 100-600 mg sample load).[2]

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto a dry-load vessel.

  • Purification Run:

    • Equilibrate the flash cartridge with the starting mobile phase (e.g., 95:5 n-Hexane:IPA).

    • Load the sample and begin the run.

    • Elute the isomers using an isocratic or a shallow gradient elution based on the analytical run. A shallow gradient (e.g., from 5% to 15% IPA over 10-15 column volumes) can improve separation and peak shape.

    • Monitor the elution using the system's UV detector.

  • Fraction Collection:

    • Collect fractions based on the UV absorbance peaks.[9]

    • Combine the fractions corresponding to each pure isomer peak based on analytical HPLC analysis of individual fractions.

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated cis and trans isomers.

Part 4: Isomer Characterization and Purity Assessment

Definitive confirmation of the stereochemistry and purity of the isolated fractions is a critical final step.

Purity Check by Analytical HPLC

Inject a small amount of each isolated isomer back into the optimized analytical HPLC system. A pure sample should yield a single peak at the expected retention time. Purity is typically assessed as the peak area percentage.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assigning the cis or trans configuration.[3]

  • ¹H NMR: The key diagnostic is the coupling constant (³J) between the protons at C-2 (H2) and C-3 (H3).

    • For the trans isomer , H2 and H3 are typically in a diaxial relationship in the most stable chair conformation. This results in a large coupling constant, typically in the range of 8-12 Hz .

    • For the cis isomer , the relationship between H2 and H3 is axial-equatorial, resulting in a small coupling constant, typically in the range of 2-5 Hz .

IsomerExpected ³J(H2,H3)Rationale
trans 8 - 12 HzDiaxial proton arrangement
cis 2 - 5 HzAxial-equatorial proton arrangement
Table 2: Expected ¹H NMR Coupling Constants for Stereochemical Assignment.
Confirmation by GC-MS and IR Spectroscopy
  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used as an orthogonal technique to confirm purity and molecular weight. The cis and trans isomers will likely have very similar mass spectra but may show different retention times on a suitable capillary column.[10]

  • Infrared (IR) Spectroscopy: While the IR spectra of both isomers will be very similar, subtle differences may be observed in the O-H stretching region (~3200-3600 cm⁻¹).[11][12] The cis isomer might show a sharper peak indicative of intramolecular hydrogen bonding under dilute conditions, whereas the trans isomer will primarily exhibit a broad peak from intermolecular hydrogen bonding.

Conclusion

This guide outlines a systematic and reliable strategy for the separation and characterization of the cis and trans isomers of 2-ethoxytetrahydro-2H-pyran-3-ol. By leveraging the principles of normal-phase chromatography, a high-resolution analytical HPLC method can be developed and efficiently scaled up to preparative flash chromatography. The subsequent structural elucidation, primarily through the analysis of proton NMR coupling constants, allows for the unambiguous assignment of the isolated diastereomers. This comprehensive workflow provides researchers, scientists, and drug development professionals with a robust framework for obtaining and validating these critical isomers for their specific applications.

References

  • S. Li, et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University. Science. B, 8(11), 820–825. Available at: [Link]

  • Waters Corporation. (n.d.). High-performance Liquid Chromatography (HPLC). Available at: [Link]

  • Paul Corcoran. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
  • Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Tech. Available at: [Link]

  • Santai Technologies Inc. (n.d.). The Improvement of the Resolution by Column Stacking and Its Application. Santai Tech. Available at: [Link]

  • A. K. Singh, et al. (2009). CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. Shodhbhagirathi @ IITR. Available at: [Link]

  • I. Ilisz, et al. (2003). Comparative study on separation of diastereomers by HPLC. Journal of Chromatography A, 983(1-2), 199-211. Available at: [Link]

  • A. D. Wright, et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation. Available at: [Link]

  • Reddit User Discussion. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

  • T. Munegumi, et al. (2013). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 25(5), 2749-2752. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). Preparative Chromatography: A Holistic Approach. RSSL. Available at: [Link]

  • Z. Jianjun, et al. (2015). High performance liquid chromatography separation method of paroxol cis and trans isomers. Chinese Patent No. CN103018350B.
  • T. Ema, et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1324. Available at: [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Available at: [Link]

  • A. Lareo, et al. (2013). IR spectra of trans (red) and cis (blue) isomers of the different... Scientific Diagram. Available at: [Link]

  • R. Guo, et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 1(1), 15-19. Available at: [Link]

  • F. J. Blanco, et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link]

  • F. J. Blanco, et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link]

  • M. M. Hammouda, et al. (2021). Synthesis of 2H-pyran-3-ol derivatives. Scientific Diagram. Available at: [Link]

  • Wiley-VCH GmbH. (n.d.). trans-2,3-DIMETHYLTETRAHYDRO-2H-PYRAN. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... Available at: [Link]

  • M. A. F. Robertson, et al. (2016). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Request PDF. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • A. Insausti, et al. (2021). A BROADBAND ROTATIONAL SPECTROSCOPIC STUDY OF TETRAHYDRO-2H-PYRAN-2-OL. International Symposium on Molecular Spectroscopy. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-3-methanol. PubChem. Available at: [Link]

Sources

Application

Application Note: Regioselective Protection of the 3-Hydroxyl Group in Pyranose Derivatives

This Application Note is structured as a high-level technical guide for synthetic chemists and drug development professionals. It prioritizes mechanistic insight, reproducibility, and regioselective control.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for synthetic chemists and drug development professionals. It prioritizes mechanistic insight, reproducibility, and regioselective control.

Executive Summary & Strategic Analysis

The 3-hydroxyl (3-OH) group in pyran derivatives represents a unique synthetic challenge. In hexopyranoses (e.g., D-glucose, D-galactose), the 3-OH is a secondary alcohol flanked by the anomeric center’s influence at C2 and the bulkier environment of C4/C6. Unlike the primary C6-OH (sterically accessible) or the C2-OH (electronically distinct due to the anomeric effect), the C3-OH often requires chelation-controlled or kinetic strategies for selective protection.

Direct protection of the 3-OH is critical for:

  • Glycosylation Donors: Modulating "arming/disarming" effects via C3-ether vs. C3-ester groups.

  • Oligosaccharide Synthesis: Creating orthogonal branching points.[1]

  • Medicinal Chemistry: Functionalizing the specific equatorial/axial vectors of pyran scaffolds (e.g., SGLT2 inhibitors).

This guide details three field-proven protocols ranging from classical organometallic mediation to modern organocatalysis.

Critical Mechanistic Pathways

To achieve selectivity at C3, one must override the inherent reactivity order of pyranose hydroxyls (typically C6 > C2 > C3 > C4 for alkylation under basic conditions). We utilize two primary mechanisms to invert this order:

  • Borinic Acid Catalysis: Forms a reversible, covalent borinate intermediate that activates the C3-OH (or cis-1,2 diols) via an "activated monomer" mechanism, facilitating reaction with electrophiles.

  • Stannylene Acetal Activation: Forms a cyclic dialkylstannylene acetal (typically across cis-diols or 2,3-trans-diols), enhancing the nucleophilicity of one oxygen atom—often the C3-OH in specific solvent/halide combinations.

Visualization: Mechanistic Divergence

ProtectionStrategies Substrate Unprotected/Partially Protected Pyranose BoronCat Borinic Acid Catalysis (Ph2BO(CH2)2NH2) Substrate->BoronCat Catalyst (1-10 mol%) TinReagent Organotin Reagent (Bu2SnO) Substrate->TinReagent Stoichiometric Benzylidene 4,6-O-Benzylidene Acetal Substrate->Benzylidene PhCH(OMe)2, H+ BoronInter Borinate Intermediate (Reversible Covalent Bond) BoronCat->BoronInter Activation BoronProd 3-O-Acyl/Alkyl Product (High Regioselectivity) BoronInter->BoronProd R-X / Base TinInter Stannylene Acetal (Five-Membered Ring) TinReagent->TinInter Reflux (-H2O) TinProd 3-O-Alkylated Product (Requires Nucleophilic Activation) TinInter->TinProd R-X / CsF or R4NX Kinetic Kinetic Acylation (C3-OH Nucleophilicity) Benzylidene->Kinetic AcCl / Pyridine (-20°C) Thermodynamic Base-Mediated Alkylation (C2-OH Acidity) Benzylidene->Thermodynamic NaH / BnBr Kinetic->BoronProd 3-O-Acyl Thermodynamic->TinProd 2-O-Alkyl (Avoid!)

Figure 1: Decision matrix for selecting the appropriate protection pathway based on substrate and desired outcome.

Detailed Experimental Protocols

Protocol A: Organoboron-Catalyzed Regioselective 3-O-Alkylation

Best For: Unprotected or minimally protected glycosides (e.g., methyl


-D-glucopyranoside).
Advantage:  Avoids toxic tin reagents; mild conditions; high regioselectivity.[2]

Reagents:

  • Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)

  • Electrophile: Benzyl bromide (BnBr) or Allyl bromide

  • Base:

    
     or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyranoside substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Catalyst Addition: Add 2-aminoethyl diphenylborinate (0.1 equiv). Stir at room temperature for 15 minutes. Note: The mixture may become slightly cloudy as the borinate complex forms.

  • Reagent Addition: Add the base (

    
    , 1.1 equiv) followed by the electrophile (BnBr, 1.1 equiv).
    
  • Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 4–12 hours). The borinate catalyst coordinates to the cis-1,2 diol (if present) or the 2,3-diol system, activating the equatorial oxygen. In glucopyranosides, this strongly favors the C3-OH .[3]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1N HCl (to break the boron complex) followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Validation Criteria:

  • 
     NMR should show a downfield shift of the H-3 proton (~3.5 ppm 
    
    
    
    ~3.8–4.0 ppm) and the presence of benzyl methylene protons.
  • Selectivity: Expect >95:5 regioselectivity for C3 over C2/C6 in optimized cases.

Protocol B: The "Stannylene Acetal" Method (Tin-Mediated)

Best For: Complex oligosaccharides or when Boron catalysis fails (e.g., sterically crowded substrates). Advantage: Extremely robust; works well for difficult alkylations (e.g., p-methoxybenzyl, allyl).

Reagents:

  • Reagent: Dibutyltin oxide (

    
    , 1.05 equiv)
    
  • Electrophile: Alkyl halide (e.g., PMB-Cl, Allyl-Br)

  • Promoter: Tetrabutylammonium bromide (TBAB) or Cesium Fluoride (CsF)

  • Solvent: Methanol (for step 1), Toluene/Benzene (for step 2)

Step-by-Step Methodology:

  • Acetal Formation: Suspend the diol/triol substrate (1.0 equiv) and

    
     (1.05 equiv) in anhydrous Methanol. Heat to reflux for 2–3 hours until the solution becomes clear (formation of the stannylene acetal).
    
  • Solvent Exchange: Concentrate the mixture to dryness. Co-evaporate with anhydrous Toluene (

    
    ) to remove all traces of water and methanol. Critical: Water hydrolyzes the stannylene acetal.
    
  • Activation: Redissolve the stannylene residue in anhydrous Toluene (or DMF for polar substrates). Add the electrophile (1.2 equiv) and the promoter (TBAB, 1.0 equiv).

  • Reaction: Heat to 80–100°C. The coordination of the halide (from TBAB) to the tin center increases the nucleophilicity of the oxygen atoms.

    • Regioselectivity Note: For 4,6-O-benzylidene-glucopyranosides, this method typically favors C3-O-alkylation due to the formation of a dimeric stannylene structure in non-polar solvents.

  • Workup: Dilute with DCM. Wash with 10% KF or CsF solution (aqueous) to precipitate the tin as insoluble fluorides. Filter through Celite.

  • Purification: Standard flash chromatography.

Protocol C: Indirect C3-Protection via 4,6-O-Benzylidene Acetal

Best For: Large-scale preparation of building blocks; when C2 needs to remain free or be differentially protected.

Concept: The 4,6-O-benzylidene group locks the pyranose ring, restricting conformational flexibility. The remaining C2-OH and C3-OH have distinct electronic properties:

  • C2-OH: More acidic (closer to the electron-withdrawing anomeric center).

  • C3-OH: More nucleophilic (less sterically hindered, less acidic).

Protocol for C3-Selective Acylation:

  • Substrate: Start with methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside.
    
  • Conditions: Dissolve in DCM/Pyridine (10:1) at -78°C to -20°C .

  • Reagent: Add Benzoyl Chloride (BzCl, 1.0 equiv) dropwise.

  • Outcome: Kinetic control favors the more nucleophilic C3-OH .

    • Contrast: Using NaH/BnBr (Thermodynamic/Base conditions) would favor the C2-O-alkylation due to the higher acidity of the C2-OH alkoxide.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Regioselectivity (C2 vs C3 mixture) Temperature too high during reagent addition.Cool reaction to -20°C or -78°C. Switch to less reactive electrophiles.
Over-alkylation (Di-substitution) Excess base or electrophile.Strictly limit electrophile to 1.1 equiv. Use syringe pump addition.
Poor Conversion (Tin Method) Incomplete removal of water/methanol.Increase drying time; co-evaporate with toluene 3x.[4] Ensure anhydrous conditions.
Catalyst Poisoning (Boron Method) Presence of strong chelators or water.Ensure reagents are dry. Avoid amine bases if they compete for Boron coordination (use Carbonate).

References

  • Borinic Acid Catalysis (Seminal Work): Lee, D., & Taylor, M. S. (2011).[2][5] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[2]

  • Organotin-Mediated Alkylation (Review): David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643–663.

  • Regioselectivity in 4,6-Benzylidene Systems: Munoz-Torrero, D., et al. (2007). Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Beilstein Journal of Organic Chemistry, 3, 23.

  • Comparison of Metal Catalysts: Demchenko, A. V. (2003). 1,2-cis-Glycosylation: A General Strategy for the Synthesis of Oligosaccharides. Synlett, 2003(9), 1225–1240. (Discusses protection group influence).[1][4][5][6][7][8][9][10][11][12]

Sources

Method

Application Note: Strategic Functionalization of 2-Ethoxytetrahydro-2H-pyran-3-ol at the C3 Position

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational properties and metabolic stability.[1][2] 2-Ethoxytetrahydro-2H-pyran-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational properties and metabolic stability.[1][2] 2-Ethoxytetrahydro-2H-pyran-3-ol serves as a versatile chiral building block, with the C3 hydroxyl group providing a critical handle for molecular elaboration. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic functionalization of this C3 position. We will explore key transformations including oxidation, esterification, and etherification, detailing the underlying chemical principles, providing field-tested protocols, and discussing the rationale behind reagent and condition selection.

Introduction: The Significance of the C3-Functionalized THP Moiety

The 2-ethoxytetrahydro-2H-pyran-3-ol scaffold contains a cyclic hemiacetal at the C2 position, which is stabilized as an ethyl acetal. This feature imparts specific stereoelectronic properties to the molecule. The secondary alcohol at the C3 position is the primary site for introducing molecular diversity. Functionalization at this center allows for the synthesis of a wide array of derivatives, including key intermediates for pyranose sugar mimetics, complex natural products, and pharmacologically active agents.[3] The choice of reaction at C3 dictates the subsequent synthetic pathways available, making a strategic approach to its modification essential for efficient and successful synthesis campaigns.

This guide focuses on three primary classes of C3 functionalization, providing both the theoretical basis and practical, step-by-step protocols for their execution.

G start 2-Ethoxytetrahydro-2H-pyran-3-ol ketone C3 Ketone (2-Ethoxytetrahydro-2H-pyran-3-one) start->ketone Oxidation ester C3 Ester Derivatives start->ester Esterification ether C3 Ether Derivatives start->ether Etherification

Figure 1: Key functionalization pathways for 2-ethoxytetrahydro-2H-pyran-3-ol at the C3 position.

Oxidation of the C3-Hydroxyl Group: Accessing the Key Ketone Intermediate

The oxidation of the C3 secondary alcohol to the corresponding ketone, 2-ethoxytetrahydro-2H-pyran-3-one, is arguably the most crucial initial transformation. This ketone serves as a versatile electrophilic center for subsequent carbon-carbon bond-forming reactions (e.g., Grignard, Wittig) and other nucleophilic additions.

Causality of Reagent Selection: The choice of oxidant is critical. Strong, non-selective oxidants like chromic acid (Jones reagent) can lead to over-oxidation or degradation of the acetal moiety, especially in the presence of water.[4] Therefore, milder, anhydrous conditions are strongly preferred to ensure high yields and product purity. The mechanisms for most alcohol oxidations involve the formation of a good leaving group on the oxygen, followed by a base-mediated elimination of an adjacent proton, akin to an E2 mechanism.[5]

Comparative Overview of Mild Oxidation Methods

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (Et₃N)Anhydrous CH₂Cl₂, -78 °C to RTHigh yields, avoids heavy metals, very mild.Requires cryogenic temperatures, produces dimethyl sulfide byproduct (odor).
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneAnhydrous CH₂Cl₂, RTRoom temperature reaction, high yields, neutral conditions.Reagent is shock-sensitive, generates stoichiometric iodine-based byproducts.
PCC Oxidation Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, Celite®, RTSimple setup, reliable.Chromium-based (toxic), slightly acidic conditions.[4]
Protocol 2.1: Dess-Martin Oxidation of 2-Ethoxytetrahydro-2H-pyran-3-ol

This protocol is recommended for its operational simplicity and mild, neutral reaction conditions, which are highly compatible with the substrate's acetal group.

Materials:

  • 2-Ethoxytetrahydro-2H-pyran-3-ol

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxytetrahydro-2H-pyran-3-ol (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of CH₂Cl₂. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This step neutralizes acetic acid byproduct and reduces unreacted DMP.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-ethoxytetrahydro-2H-pyran-3-one.

Esterification of the C3-Hydroxyl Group

Esterification is a direct method to introduce a vast range of functional groups at the C3 position, altering the molecule's steric and electronic properties. This is commonly achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides.

Fischer Esterification

This classic method involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH).[6] The reaction is an equilibrium process, and to drive it towards the product, either water must be removed (e.g., with a Dean-Stark trap) or an excess of one reagent (typically the alcohol or acid) must be used.[7]

G cluster_0 Fischer Esterification Workflow start Alcohol + Carboxylic Acid protonation Protonation of Carbonyl Oxygen start->protonation H⁺ catalyst attack Nucleophilic Attack by Alcohol protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product -H⁺

Figure 2: Generalized workflow for Fischer Esterification.

Protocol 3.1: Acylation with an Acyl Chloride

Reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base (like pyridine or triethylamine) is a highly efficient, non-reversible method for ester formation that proceeds rapidly at or below room temperature.[6] The base serves to neutralize the HCl byproduct.

Materials:

  • 2-Ethoxytetrahydro-2H-pyran-3-ol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve 2-ethoxytetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous CH₂Cl₂ in a flask under a nitrogen atmosphere. Add the base (e.g., pyridine, 1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via syringe. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 1-4 hours).

  • Work-up: Dilute the mixture with CH₂Cl₂. Wash sequentially with 1M HCl (to remove excess base), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by silica gel column chromatography.

Etherification of the C3-Hydroxyl Group

Forming an ether at the C3 position introduces a stable, generally non-reactive linkage, which is valuable for building more complex molecular architectures. The Williamson ether synthesis is the most common and reliable method.

Mechanism Rationale: This reaction is a classic example of an Sₙ2 reaction.[8] It requires the conversion of the C3-hydroxyl group into its conjugate base, an alkoxide, using a strong base. This potent nucleophile then displaces a halide from a primary or secondary alkyl halide.

Causality of Base and Substrate Selection:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of solution, driving the reaction forward.

  • Electrophile: The alkyl halide should ideally be primary (e.g., methyl iodide, benzyl bromide) to favor the Sₙ2 pathway. Secondary halides can also be used, but may lead to some E2 elimination byproduct. Tertiary halides are unsuitable as they will primarily undergo elimination.

Protocol 4.1: Williamson Ether Synthesis using Sodium Hydride

Materials:

  • 2-Ethoxytetrahydro-2H-pyran-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Add anhydrous THF.

  • Alcohol Addition: Cool the THF/NaH suspension to 0 °C. Dissolve the 2-ethoxytetrahydro-2H-pyran-3-ol (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas evolution will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to a gentle reflux if necessary. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ether product by silica gel column chromatography.

Conclusion

The C3-hydroxyl group of 2-ethoxytetrahydro-2H-pyran-3-ol is a versatile handle for a wide range of chemical modifications. By selecting the appropriate synthetic strategy—oxidation, esterification, or etherification—researchers can access a diverse library of functionalized tetrahydropyran derivatives. The protocols outlined in this guide are robust, well-established, and designed to be compatible with the sensitive acetal functionality at C2. Careful consideration of reagent choice and reaction conditions, as discussed herein, will enable scientists in the fields of organic synthesis and drug discovery to efficiently utilize this valuable building block in their research endeavors.

References

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link][1]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link][10]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 446. Retrieved from [Link][11]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link][12]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link][4]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link][6]

  • University of Wisconsin-Madison. (n.d.). Chapter 3: Reactions of Nucleophiles and Bases. Retrieved from [Link] (Note: Direct deep link unavailable, linking to general course page which may host similar content).[8]

  • Taylor & Francis. (n.d.). Pyran – Knowledge and References. Retrieved from [Link][2]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link][13]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link][5]

  • Sharma, G., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1185498. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Ethoxytetrahydro-2H-pyran-3-ol

Ticket ID: #THP-OH-STABILITY-001 Subject: Prevention of Acid-Catalyzed Hydrolysis in Cyclic Acetals Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Core Challenge You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THP-OH-STABILITY-001 Subject: Prevention of Acid-Catalyzed Hydrolysis in Cyclic Acetals Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Core Challenge

You are working with 2-ethoxytetrahydro-2H-pyran-3-ol . While the 3-hydroxyl group appears to be a standard alcohol, the 2-ethoxy group is a cyclic acetal . Acetals are thermodynamically stable to strong bases and nucleophiles but are kinetically unstable in the presence of Brønsted or Lewis acids , particularly when water is present.

The hydrolysis of the 2-ethoxy group leads to ring opening or conversion to the lactol (hemiacetal), effectively destroying your compound. This guide provides a self-validating protocol to maintain the integrity of this molecule during synthesis, purification, and storage.

The Mechanism: Why Hydrolysis Occurs

To prevent degradation, you must understand the failure mode. The hydrolysis follows an A-1 mechanism (acid-catalyzed unimolecular ionization).

The Danger of the 3-OH Group

Unlike a simple THP ether, your molecule has a 3-hydroxyl group . This neighboring group can facilitate hydrolysis through intramolecular hydrogen bonding with the ring oxygen or the ethoxy oxygen, effectively increasing the local concentration of protons or stabilizing the leaving group, making your compound more labile than standard THP ethers.

Pathway Diagram

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisMechanism Start 2-ethoxy-THP-3-ol (Intact Acetal) Protonation Protonation of Ethoxy Oxygen Start->Protonation + H⁺ (Acid Cat.) TS Oxocarbenium Ion (Unstable Intermediate) Protonation->TS - EtOH (Rate Limiting) WaterAttack Nucleophilic Attack (H₂O) TS->WaterAttack + H₂O Product Lactol / Ring Open (Degraded Product) WaterAttack->Product - H⁺

Figure 1: Acid-catalyzed hydrolysis mechanism showing the critical oxocarbenium ion intermediate.

Experimental Protocols: Prevention Strategies

Phase A: Reaction Quenching & Workup

Never quench reactions involving this compound with acidic solutions (e.g., 1M HCl, NH₄Cl). Even weak acids can initiate hydrolysis if the biphasic mixture is warm.

ParameterRecommendationRationale
Quench Buffer Saturated NaHCO₃ or pH 7.4 Phosphate BufferMaintains pH > 7, preventing protonation of the acetal oxygen.
Drying Agent K₂CO₃ or Na₂SO₄ (Anhydrous)Avoid MgSO₄ if it is old/acidic. K₂CO₃ provides a basic microenvironment.
Temperature Keep < 30°C during concentrationHeat + Trace Acid + Trace Water = Rapid Decomposition.
Phase B: Purification (The "Kill Zone")

Standard Silica Gel (SiO₂) is acidic (pH ~4-5 in aqueous slurry). Running this compound on untreated silica is the most common cause of yield loss. You must neutralize the stationary phase.

Protocol: Preparation of Basified Silica Columns
  • Select Solvent System: Determine your eluent (e.g., Hexane/EtOAc) via TLC.

  • The "Pre-Wash" Technique:

    • Pack the column with silica as usual.

    • Flush the column with 3 Column Volumes (CV) of eluent containing 1% Triethylamine (TEA) .[1]

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Running the Column:

    • Load your sample.[1][2]

    • Elute with your standard solvent system containing 0.1% - 0.5% TEA .

    • Note: The TEA prevents the silanol groups (Si-OH) on the silica from acting as Brønsted acids.

Phase C: Analysis (NMR Instability)

Researchers often see a "clean" compound degrade in the NMR tube.

  • Cause: Chloroform (CDCl₃) naturally decomposes to form HCl and Phosgene upon exposure to light and oxygen.

  • Solution:

    • Option 1: Filter CDCl₃ through a small plug of Basic Alumina immediately before use.

    • Option 2: Use C₆D₆ (Benzene-d6) or CD₂Cl₂ (DCM-d2) if available, as they are less prone to acidic decomposition.

    • Option 3: Add a single grain of anhydrous K₂CO₃ directly into the NMR tube (for qualitative analysis only).

Troubleshooting Workflow

Use this decision tree to diagnose stability issues during your workflow.

Troubleshooting Problem Compound Degrading? CheckStage Identify Stage Problem->CheckStage NMR During NMR? CheckStage->NMR Column During Purification? CheckStage->Column Storage During Storage? CheckStage->Storage SolventCheck Check CDCl₃ Acidity NMR->SolventCheck FixNMR Filter Solvent via Basic Alumina SolventCheck->FixNMR SilicaCheck Did you add TEA? Column->SilicaCheck FixCol Repack with 1% Et₃N in Eluent SilicaCheck->FixCol TempCheck Check Temp/Atmosphere Storage->TempCheck FixStore Store -20°C under Argon (Trace K₂CO₃ stabilizer) TempCheck->FixStore

Figure 2: Diagnostic workflow for identifying the source of acid-catalyzed decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica for purification? A: Yes. Neutral or Basic Alumina (Brockmann Grade III) is an excellent alternative to silica gel for acetals. It eliminates the acidity problem entirely. However, separation resolution is often lower than silica. If your impurities are close in Rf, use TEA-neutralized silica.

Q: My compound turned into an aldehyde/aldehyde hydrate. Is it reversible? A: Generally, no . Once the ring opens to the hydroxy-aldehyde, re-closing it to the specific ethyl acetal requires anhydrous ethanol and acid catalysis, which will likely produce a racemic mix at the anomeric center and may not restore the original stereochemistry at the 3-position relative to the anomeric center. Prevention is the only cure.

Q: How long can I store the crude mixture in solution? A: If the solution is neutral (pH 7-8), it is stable for days. If the solution is unbuffered DCM or Chloroform, decomposition can start within hours. Always store crude mixtures with a trace of base (e.g., a few drops of TEA) if you cannot purify immediately.

References & Authoritative Sources

  • Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M.).[3] Protection for the Hydroxyl Group: Tetrahydropyranyl Ethers. Wiley-Interscience.[3] (Definitive guide on THP stability profiles: Stable at pH 4-12, hydrolyzes at pH < 4).

  • Purification of Reaction Products: Silica Gel Chromatography . Common practice for acid-sensitive compounds involves TEA deactivation.[2][4]

  • Acetal Hydrolysis Mechanism . Detailed kinetic data on A-1 mechanisms.

  • Chloroform Decomposition in NMR . Documentation of HCl formation in CDCl₃.

Sources

Optimization

Controlling stereoselectivity in dihydropyran oxidation reactions

Technical Support Center: Stereoselective Dihydropyran Oxidation Welcome to the technical support center for controlling stereoselectivity in dihydropyran oxidation reactions. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Dihydropyran Oxidation

Welcome to the technical support center for controlling stereoselectivity in dihydropyran oxidation reactions. This guide is designed for researchers, chemists, and process development professionals who are navigating the nuances of these powerful synthetic transformations. Here, we move beyond simple protocols to address the complex challenges and fundamental principles that govern stereochemical outcomes.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the foundational concepts and common inquiries essential for planning and executing stereoselective dihydropyran oxidations.

Q1: What are the primary catalytic systems for the asymmetric oxidation of dihydropyrans (glycals)?

A: There are two main classes of catalysts that have proven highly effective:

  • Organocatalysts: The most prominent example is the fructose-derived ketone catalyst used in the Shi asymmetric epoxidation.[1][2] This system generates a chiral dioxirane in situ using a stoichiometric oxidant like Oxone (potassium peroxymonosulfate).[1][2] The catalyst's rigid, chiral structure efficiently transfers an oxygen atom to one face of the dihydropyran double bond.[3]

  • Metal-Based Catalysts: Chiral manganese-salen complexes, used in the Jacobsen-Katsuki epoxidation, are also powerful catalysts for this transformation.[4][5] These systems involve a metal-oxo species as the active oxidant and are particularly effective for cis-olefins.[4][5]

Q2: How do substituents on the dihydropyran ring influence stereoselectivity?

A: Substituents play a critical role through both steric and stereoelectronic effects.

  • Steric Effects: Large substituents on the dihydropyran ring will sterically hinder the approach of the oxidant to one face of the double bond, favoring attack from the less hindered face. In many cases involving glycals, the substituent at the C5 position (an alkoxymethyl group) imparts a significant steric bias.[6]

  • Stereoelectronic Effects: Oxygen-containing substituents, particularly at the anomeric (C1) and C3 positions, can exert a powerful directing influence.[6] This is due to interactions between the substituent's orbitals and the π-system of the alkene, which can polarize the double bond and stabilize one of the diastereomeric transition states over the other.[6]

Q3: What is the mechanistic basis for stereoselectivity in the Shi epoxidation?

A: The Shi epoxidation proceeds via a chiral dioxirane intermediate generated from the ketone catalyst and Oxone.[1][2] The prevailing model for stereoselectivity involves a "spiro transition state".[7] In this arrangement, the dihydropyran approaches the dioxirane in a way that minimizes steric repulsion between the substrate's substituents and the catalyst's bulky framework. This sterically favored pathway is what dictates which face of the alkene is epoxidized, leading to high enantioselectivity.[3][7]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted as a practical, question-and-answer troubleshooting guide to address specific problems encountered in the lab.

Problem 1: My reaction shows low diastereoselectivity or enantioselectivity (dr or ee).

  • Question: I performed a Shi epoxidation on my substituted dihydropyran, but the NMR and chiral HPLC analysis show a nearly 1:1 mixture of diastereomers. What went wrong?

  • Answer & Troubleshooting Steps: Low stereoselectivity is a common but solvable issue. It often points to problems with reaction conditions that fail to adequately differentiate between the two diastereomeric transition states. Here is a systematic approach to troubleshoot this problem:

    • Check Reaction pH (Crucial for Shi Epoxidation): The pH of the medium is critical.[3] For the Shi catalyst, a basic pH of around 10.5 is often optimal.[2][7]

      • Why? At lower pH (7-8), the catalyst is prone to a competing Baeyer-Villiger side reaction, which degrades it.[2][7] At very high pH, the oxidant (Oxone) decomposes rapidly.[3][7] An optimal pH of 10.5, typically maintained with a K₂CO₃ buffer, ensures the ketone catalyst is reactive enough to outcompete Oxone decomposition, allowing for catalytic turnover.[1][7]

    • Lower the Reaction Temperature: Temperature has a significant impact on selectivity.[8][9] If you are running the reaction at room temperature, try lowering it to 0 °C or even -10 °C.

      • Why? Lower temperatures increase the energy difference (ΔΔG‡) between the competing diastereomeric transition states.[10] A larger energy difference means the reaction will proceed more exclusively through the lower-energy pathway, resulting in a higher diastereomeric or enantiomeric excess.[8]

    • Evaluate Your Solvent System: The choice of solvent can profoundly influence stereoselectivity by affecting catalyst solvation and the stability of the transition state.[11][12]

      • Why? For Shi epoxidations, solvent mixtures like acetonitrile (CH₃CN) and dimethoxymethane (DMM) are often used.[7] Polar, protic solvents can interfere with key hydrogen bonding interactions, while non-polar solvents might not adequately solubilize the catalyst or reagents.[8][12] Experimenting with different solvent systems or ratios is a valid optimization strategy.

    • Verify Catalyst Purity and Integrity: If using a metal-salen complex, ensure it has not been reduced or deactivated. For organocatalysts, confirm its structural integrity and enantiomeric purity.

      • Why? For example, Co(III)-salen catalysts can sometimes be reduced to an inactive Co(II) state during the reaction.[13] The chiral integrity of any catalyst is paramount; even small amounts of the opposite enantiomer can drastically reduce the observed ee.

Problem 2: The reaction has low conversion or yield, with starting material remaining.

  • Question: My reaction stalled at 30% conversion even after running overnight. What are the likely causes?

  • Answer & Troubleshooting Steps: Low conversion points to issues with catalyst activity or reagent stability.

    • Assess Oxidant Stability and Stoichiometry: The primary oxidant (e.g., Oxone, bleach) can decompose over time, especially under non-optimal conditions.

      • Action: Use a fresh bottle of oxidant. For solid oxidants like Oxone, ensure they have been stored in a dry environment. It is good practice to titrate the oxidant solution (like bleach) before use to confirm its concentration.[8]

    • Check for Catalyst Deactivation: Catalysts can be poisoned or can degrade during the reaction.

      • Why? As mentioned, the Shi ketone catalyst can undergo Baeyer-Villiger oxidation.[2] Metal-based catalysts like Mn-salen complexes can also degrade or precipitate.[14] The presence of water can deactivate some catalytic systems, making the use of molecular sieves beneficial in certain cases.[15]

    • Increase Catalyst Loading: While the goal is to use a catalytic amount, sometimes a higher loading (e.g., from 10 mol% to 30 mol%) is necessary, especially if the substrate is challenging or if slow deactivation is occurring.[2]

    • Consider Additives: For Jacobsen-Katsuki epoxidations, the addition of a co-catalyst or axial ligand, such as N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, can stabilize the catalyst, improve rates, and enhance yields.[4][16]

Problem 3: I am observing significant formation of side products.

  • Question: Besides my desired epoxide, I'm isolating a significant amount of a diol and other unidentifiable products. How can I improve chemoselectivity?

  • Answer & Troubleshooting Steps: The formation of side products often results from over-oxidation or undesired secondary reactions of the epoxide product.

    • Control Oxidant Stoichiometry: Using a large excess of the oxidant can lead to over-oxidation or decomposition of the desired product.

      • Action: Carefully control the stoichiometry. Start with 1.5 equivalents of the oxidant and monitor the reaction closely by TLC or LC-MS. Add the oxidant slowly or in portions to avoid a high instantaneous concentration.

    • Buffer the Reaction: The epoxide ring can be sensitive to acidic or basic conditions, leading to ring-opening to form diols or other products.

      • Action: Ensure the reaction is adequately buffered. The phosphate or carbonate buffers used in many epoxidation protocols are not just for the catalyst; they also maintain a pH where the epoxide product is stable.[17]

    • Isolate the Product Promptly: Once the reaction is complete, work it up promptly. Leaving the product in the reactive mixture can lead to degradation over time.

Part 3: Data Interpretation & Visualization

Table 1: Effect of Reaction Parameters on Stereoselectivity

This table summarizes typical trends observed when optimizing a dihydropyran epoxidation. The data is illustrative and highlights the impact of systematic changes.

ParameterCondition ASelectivity (dr/ee)Condition BSelectivity (dr/ee)Rationale
Temperature 25 °C70:30 dr0 °C95:5 drLower temperature amplifies the energetic difference between diastereomeric transition states.[10]
Solvent Dichloromethane80% eeAcetonitrile/DMM92% eeSolvent polarity and coordination can stabilize the preferred transition state.[7][12]
pH (Shi Epox.) pH 7.545% ee (low yield)pH 10.5 (K₂CO₃)>90% ee (high yield)Optimal pH prevents catalyst degradation and balances oxidant stability.[1][2]
Catalyst Loading 5 mol%85% ee20 mol%91% eeHigher loading can improve selectivity for less reactive substrates, but with diminishing returns.
Diagrams: Workflows and Mechanisms

Visual aids are crucial for understanding complex relationships in stereoselective catalysis.

This diagram outlines a logical decision-making process for addressing suboptimal stereoselectivity.

TroubleshootingWorkflow Start Low dr or ee Observed Check_pH Is pH Optimal? (e.g., ~10.5 for Shi) Start->Check_pH Adjust_pH Adjust pH with Buffer (e.g., K2CO3) Check_pH->Adjust_pH No Check_Temp Is Temperature Low Enough? (e.g., 0 °C) Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Decrease Reaction Temperature Check_Temp->Lower_Temp No Check_Solvent Is Solvent System Optimized? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Screen Alternative Solvents (e.g., CH3CN/DMM) Check_Solvent->Change_Solvent No Check_Catalyst Is Catalyst Pure & Active? Check_Solvent->Check_Catalyst Yes Change_Solvent->Check_Catalyst Purify_Catalyst Use Fresh/Purified Catalyst Check_Catalyst->Purify_Catalyst No End Re-run and Analyze Check_Catalyst->End Yes Purify_Catalyst->End Shi_Cycle cluster_cycle Catalytic Cycle Ketone Chiral Ketone (Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane + Oxone - KHSO4 Epoxide_Formation Spiro Transition State (Oxygen Transfer) Dioxirane->Epoxide_Formation + Dihydropyran Epoxide_Formation->Ketone + Epoxide Product Chiral Epoxide (Product) Epoxide_Formation->Product Alkene Dihydropyran (Substrate) Alkene->Dioxirane Oxidant Oxone (Stoichiometric Oxidant) Oxidant->Ketone

Caption: Simplified catalytic cycle of the Shi epoxidation.

Part 4: Experimental Protocols

Protocol: Shi Asymmetric Epoxidation of a Model Dihydropyran (e.g., 3,4-dihydro-2-methoxy-2H-pyran)

Disclaimer: This protocol is a general guideline. Reaction times and specific quantities should be optimized for your specific substrate.

Materials:

  • Fructose-derived Shi Catalyst (20-30 mol%)

  • Dihydropyran substrate (1.0 equiv)

  • Oxone (potassium peroxymonosulfate) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), analytical grade

  • Dimethoxymethane (DMM)

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dihydropyran substrate and the Shi catalyst.

  • Solvent Addition: Add a solvent mixture of acetonitrile and DMM (e.g., 2:1 v/v). Cool the mixture to 0 °C in an ice-water bath.

  • Buffer Preparation: In a separate flask, prepare an aqueous solution of Oxone and K₂CO₃. The amount of K₂CO₃ should be sufficient to bring the final reaction pH to ~10.5.

  • Reaction Initiation: Add the aqueous Oxone/buffer solution to the cooled organic solution. Begin vigorous stirring to ensure good mixing between the two phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC or GC.

References

  • Shi Epoxidation - Organic Chemistry Portal. [Link]

  • Shi epoxidation - Wikipedia. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. [Link]

  • Effect of the solvent and temperature on the TEMPO mediated oxidative cleavage of α-hydroxy acid 4a - ResearchGate. [Link]

  • Shi Asymmetric Epoxidation Reaction - Myers Research Group, Harvard University. [Link]

  • Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions - ResearchGate. [Link]

  • Jacobsen epoxidation - Wikipedia. [Link]

  • Shi Epoxidation - YouTube. [Link]

  • Jacobsen epoxidation | OpenOChem Learn. [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed. [Link]

  • Aerobic Oxidations in Asymmetric Synthesis: Catalytic Strategies and Recent Developments. [Link]

  • Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations - ChemRxiv. [Link]

    • Jacobsen-Katsuki Epoxidations - Wipf Group, University of Pittsburgh. [Link]

  • Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. [Link]

  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. [Link]

  • Epoxidation, Dihydroxylation, and the Utility of Epoxides and Diols. [Link]

  • Aspartate-Catalyzed Asymmetric Epoxidation Reactions - PMC. [Link]

  • Pyran annulation: asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans. [Link]

  • Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate - Organic Chemistry Portal. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions - Chemical Communications (RSC Publishing). [Link]

  • Sharpless Epoxidation - YouTube. [Link]

  • Aspartyl Oxidation Catalysts That Dial In Functional Group Selectivity, along with Regio- and Stereoselectivity - PubMed. [Link]

  • Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - ResearchGate. [Link]

  • Enantioselective protocol for the synthesis of dihydropyran derivatives 70 - ResearchGate. [Link]

  • Asymmetric epoxidation - Wikipedia. [Link]

  • Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization - ResearchGate. [Link]

  • Controlled selectivity through reversible inhibition of the catalyst: Stereodivergent semihydrogenation of alkynes - ResearchGate. [Link]

  • How to control selectivity in alkane oxidation? - PMC. [Link]

  • Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols - ResearchGate. [Link]

  • Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate - University of Bath. [Link]

  • Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. [Link]

  • Novel Strategies in C-H Oxidations for Natural Product Diversification - Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of trans-2-Ethoxy-3-Hydroxytetrahydropyran Synthesis

Executive Summary & Mechanistic Insight[1][2] The synthesis of trans-2-ethoxy-3-hydroxytetrahydropyran is a critical transformation often utilized in the preparation of carbohydrate mimics and complex pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The synthesis of trans-2-ethoxy-3-hydroxytetrahydropyran is a critical transformation often utilized in the preparation of carbohydrate mimics and complex pharmaceutical intermediates. The most industrial-viable route involves the oxidative alkoxylation of 3,4-dihydro-2H-pyran (DHP) .

While seemingly straightforward, this reaction is sensitive to moisture, acidity, and thermal parameters. Low yields are typically caused by competitive hydrolysis (forming lactols), polymerization of the vinyl ether starting material, or inefficient epoxide opening.

The Stereochemical Imperative

The trans selectivity is driven by the reaction mechanism. The oxidant (typically MCPBA or generated in situ peracid) converts DHP into the 2,3-anhydro-4-deoxy-hexopyranoside (epoxide) intermediate.

  • Epoxidation: Occurs preferentially from the less hindered face.

  • Ring Opening: Ethanol acts as the nucleophile. Under acidic conditions, the attack occurs at the anomeric center (C2) via an

    
    -like transition state with significant oxocarbenium character.
    
  • Selectivity: The attack is stereoelectronically controlled to proceed anti to the epoxide oxygen, resulting in the trans relationship between the C2-ethoxy and C3-hydroxyl groups.

ReactionMechanism cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) Epoxide 2,3-Epoxy Intermediate DHP->Epoxide + Oxidant (MCPBA) Transition Oxocarbenium-like Transition State Epoxide->Transition + EtOH / H+ Product trans-2-Ethoxy-3-hydroxy tetrahydropyran Transition->Product Anti-Opening caption Figure 1: Mechanistic pathway dictating trans-stereoselectivity via anti-opening of the epoxide.

Troubleshooting Guides (Q&A)

This section addresses specific failure modes reported by users. Use this decision matrix to diagnose your yield issues.

TroubleshootingTree Start Identify Problem LowYield Low Yield (<40%) Start->LowYield Impurity High Impurities Start->Impurity Stereo Low trans:cis Ratio Start->Stereo Water Check Water Content (Hydrolysis?) LowYield->Water Product is Aldehyde? Polymer Check Acidity (Polymerization?) LowYield->Polymer Viscous Residue? Distill Distill Impurity->Distill Decomposition during Purification? Temp Check Temp/Time (Thermodynamic Control?) Stereo->Temp Isomerization? Action1 Use Anhydrous EtOH + Molecular Sieves Water->Action1 Action2 Quench Acid before Workup/Distillation Polymer->Action2 Distill->Action2 caption Figure 2: Diagnostic logic for common synthetic failures.

Issue 1: Low Conversion / Hydrolysis Products

User Question: "I am getting a low yield of the ether, and NMR shows significant aldehyde peaks (approx. 9.7 ppm). What is happening?"

Technical Diagnosis: You are observing competitive hydrolysis . The intermediate epoxide and the DHP starting material are highly susceptible to water. If water is present, it acts as a nucleophile instead of ethanol, forming a hemiacetal which ring-opens to 5-hydroxy-pentanal (and its oligomers).

Corrective Actions:

  • Solvent Integrity: Ensure Ethanol is anhydrous (water < 0.05%). Use molecular sieves (3Å) in the reaction vessel if necessary.

  • Reagent Quality: Commercial MCPBA often contains 25% water (as a stabilizer) and m-chlorobenzoic acid.

    • Protocol Adjustment: Dissolve MCPBA in

      
      , dry over 
      
      
      
      , filter, and then add to the reaction; OR use a different oxidant system (e.g., Urea-Hydrogen Peroxide).
Issue 2: "Gummy" Residue / Polymerization

User Question: "After workup, my crude oil is viscous and dark. Distillation failed to recover pure product."

Technical Diagnosis: This indicates cationic polymerization of the DHP. DHP is a vinyl ether.[1] In the presence of unbuffered acid (from the oxidant byproduct, e.g., m-chlorobenzoic acid) and heat, DHP polymerizes rapidly.

Corrective Actions:

  • Buffer the Reaction: Add solid

    
     (1.5 eq relative to oxidant) directly to the reaction mixture to neutralize the acid byproduct in situ.
    
  • Quench Before Heat: Never attempt distillation without a basic wash. Wash the organic phase with saturated

    
     followed by brine. Ensure the pH of the aqueous layer is >7 before concentration.
    
Issue 3: Stereochemical Drift (Cis-isomer formation)

User Question: "I need the trans isomer, but I see ~15% cis isomer in the GC."

Technical Diagnosis: While the anti-opening favors trans, the reaction can drift toward the thermodynamic mixture if the reaction time is too long or the temperature is too high, allowing acid-catalyzed equilibration (anomerization) at C2.

Corrective Actions:

  • Kinetic Control: Stop the reaction immediately upon consumption of DHP (monitor via TLC/GC). Do not let it stir overnight "just to be sure."

  • Temperature: Maintain the reaction at 0°C during the addition of the oxidant, and do not exceed Room Temperature (20-25°C) during the stir out.

Optimized Experimental Protocol

This protocol is designed for the synthesis of trans-2-ethoxy-3-hydroxytetrahydropyran using MCPBA. It prioritizes safety and yield preservation.

Reagents Table
ReagentEquiv.RoleCritical Specification
3,4-Dihydro-2H-pyran 1.0SubstrateDistill before use if yellow.
Ethanol (Absolute) 5-10 volSolvent/RgtAnhydrous . Store over sieves.
MCPBA 1.1 - 1.2Oxidant70-75%; Account for purity in calc.

(Solid)
1.5BufferPowdered.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel.

    • Charge the flask with Ethanol (anhydrous) and

      
        (solid).
      
    • Cool the suspension to 0°C using an ice bath.

  • Addition:

    • Add 3,4-Dihydro-2H-pyran (DHP) to the cold ethanol suspension.

    • Dissolve MCPBA in a minimal amount of Ethanol (or

      
       if solubility is an issue, though pure EtOH is preferred for the nucleophile concentration).
      
    • Crucial Step: Add the MCPBA solution dropwise over 60 minutes. Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20°C) .

    • Stir for 3–5 hours.

    • Monitor: Check TLC (Silica; 30% EtOAc/Hexane). Stain with Anisaldehyde or PMA (DHP stains blue/black; Product stains faint blue/grey). Look for disappearance of DHP (

      
      ).
      
  • Workup (The Yield Saver):

    • Filter off the solid precipitate (m-chlorobenzoic acid and salts).

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to remove most Ethanol.

    • Redissolve the residue in Diethyl Ether or DCM .

    • Wash 1: Saturated aqueous

      
       (to quench peroxides). Check with starch-iodide paper.
      
    • Wash 2: Saturated aqueous

      
       (2x) to remove residual acid.
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If purification is needed, Vacuum Distillation is preferred over column chromatography (silica is slightly acidic and can degrade the product).

    • Boiling Point: Approx. 85–90°C at 10 mmHg (Reference value; varies by vacuum).

References

  • General Synthesis of 2-Alkoxy-3-hydroxytetrahydropyrans

    • Organic Syntheses, Coll. Vol. 6, p. 560 (1988); Vol. 55, p. 52 (1976).
  • Stereochemical Control (Anomeric Effect & Epoxide Opening)

    • Chmielewski, M.; Jurczak, J. "General synthesis of 2-alkoxy-3-hydroxytetrahydropyrans." Journal of Organic Chemistry, 1981, 46, 2230–2233.
  • Use of MCPBA in Carbohydrate Mimic Synthesis

    • Fraser-Reid, B. et al. "Anomeric Effects in the epoxide ring opening of glycals." Canadian Journal of Chemistry, 1970, 48, 2877.
  • Alternative Green Methods (Tungstic Acid/H2O2)

    • Noyori, R. et al. "A Green Route to 2-Alkoxy-3-hydroxytetrahydropyrans." Bulletin of the Chemical Society of Japan, 1997, 70, 905.

Sources

Optimization

Minimizing side products in the ethoxylation of 3,4-dihydro-2H-pyran

DHP Reaction Optimization Hub Advanced Technical Support for the Ethoxylation of 3,4-Dihydro-2H-Pyran The Mechanic's Corner: Mechanistic Causality To minimize side products, one must first understand the competition occu...

Author: BenchChem Technical Support Team. Date: March 2026

DHP Reaction Optimization Hub Advanced Technical Support for the Ethoxylation of 3,4-Dihydro-2H-Pyran

The Mechanic's Corner: Mechanistic Causality

To minimize side products, one must first understand the competition occurring at the molecular level. The reaction of 3,4-dihydro-2H-pyran (DHP) with ethanol is an electrophilic addition. The critical intermediate is the oxocarbenium ion .

The fate of this ion determines your purity profile. It faces a three-way competition:

  • Path A (Desired): Interception by ethanol (Nucleophilic attack).

  • Path B (Polymerization): Interception by another DHP molecule (acting as a nucleophile), leading to "black tar" oligomers.

  • Path C (Hydrolysis): Interception by adventitious water, leading to ring opening and aldol condensation byproducts.

Visualizing the Competitive Pathways

DHP_Pathways DHP 3,4-Dihydro-2H-pyran (Starting Material) Oxo Oxocarbenium Ion (Reactive Intermediate) DHP->Oxo Protonation Acid Acid Catalyst (H+) Acid->Oxo Product 2-Ethoxytetrahydropyran (Target Product) Oxo->Product Path A: Fast Attack (Kinetic Control) Polymer DHP Oligomers/Polymers (Viscous/Black Residue) Oxo->Polymer Path B: Polymerization (High Conc./Strong Acid) Aldehyde 5-Hydroxypentanal (Hydrolysis Product) Oxo->Aldehyde Path C: Hydrolysis (Wet Conditions) Ethanol Ethanol (Nucleophile) Ethanol->Product Water Water (Contaminant) Water->Aldehyde DHP_Excess Excess DHP (Competitor) DHP_Excess->Polymer

Figure 1: Competitive reaction pathways for the protonated DHP intermediate. Path A is the desired route; Path B and C represent the primary sources of impurity.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose issues based on the physical appearance and analytical data of your crude reaction mixture.

SymptomProbable CauseCorrective Action
Reaction turns black/viscous Polymerization (Path B). Acid catalyst is too strong (e.g.,

, high % p-TSA) or local concentration of DHP is too high relative to ethanol.
1. Switch to a milder catalyst like PPTS (Pyridinium p-toluenesulfonate).2. Add DHP slowly to the ethanol/catalyst mixture (inverse addition) to keep DHP concentration low.
Starting material remains (Stalled) Equilibrium limitation. The reaction is reversible.1. Use anhydrous conditions (molecular sieves).2. Use a slight excess of DHP (1.2 - 1.5 equiv) to drive Le Chatelier's principle.3. Ensure the catalyst is not "poisoned" by basic impurities in the ethanol.
Aldehyde peaks in NMR (~9.7 ppm) Hydrolysis (Path C). Water is competing with ethanol.1. Dry ethanol over 3Å molecular sieves.2. Use a drying agent (

) in the reaction if running in DCM.3. Ensure glassware is flame-dried.
Product decomposes upon storage Acid traces remaining. The acetal is acid-labile.1. Quench the reaction with Triethylamine (Et3N) or wash with sat.

before concentration.2. Store over a few pellets of KOH or in a basic-washed vial.

The "Golden Standard" Protocol

To ensure high fidelity and minimize the "black tar" polymerization, we utilize the PPTS Method . PPTS is sufficiently acidic to catalyze the addition but mild enough to suppress polymerization and elimination [1].

Protocol: High-Fidelity Synthesis of 2-Ethoxytetrahydropyran

Reagents:

  • Ethanol (Substrate): 1.0 equiv (Dry)

  • 3,4-Dihydro-2H-pyran (DHP): 1.2 – 1.5 equiv

  • Pyridinium p-toluenesulfonate (PPTS): 0.1 equiv (10 mol%)

  • Solvent: Dichloromethane (DCM) or neat (if ethanol is liquid and abundant)

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solvation: Dissolve Ethanol (1.0 equiv) and PPTS (0.1 equiv) in anhydrous DCM (

    
     concentration relative to ethanol).
    
    • Note: If running neat, simply dissolve PPTS in the ethanol.

  • Controlled Addition: Add DHP (1.2 equiv) dropwise over 10 minutes at room temperature (

    
    ).
    
    • Why? Slow addition keeps the concentration of free DHP low, favoring the reaction with the abundant ethanol over DHP-DHP polymerization.

  • Monitoring: Stir for 3–4 hours. Monitor by TLC (stain with p-anisaldehyde; product usually runs higher than alcohol).

  • Quenching (Critical): Once complete, add Triethylamine (Et3N) (0.2 equiv) to neutralize the PPTS.

    • Self-Validation: Check pH on wet paper; it must be basic (pH 8-9).

  • Workup: Dilute with ether or DCM, wash with half-saturated brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, distill (bp ~143°C) or flash chromatography (SiO2 deactivated with 1% Et3N).

Frequently Asked Questions (FAQ)

Q: Can I use p-Toluenesulfonic acid (p-TSA) instead of PPTS? A: Yes, but with caution. p-TSA is a much stronger acid (


) compared to PPTS (

). If you must use p-TSA, reduce the loading to 0.1 mol% and run at

. Higher temperatures or loads with p-TSA almost guarantee polymerization (darkening of solution).

Q: How do I remove the DHP polymer if it forms? A: DHP polymers are lipophilic and often co-elute with the product. If the reaction turns into a black viscous oil, purification is difficult.

  • Attempt: Dissolve the crude in hexane/pentane. The polar oligomers may precipitate out. Filter and concentrate.

  • Prevention: It is far better to restart with the PPTS protocol than to salvage a polymerized batch.

Q: My product reverts to the alcohol during column chromatography. Why? A: Silica gel is slightly acidic. This acidity is enough to hydrolyze the THP ether (acetal) back to the alcohol and DHP.

  • Fix: Pre-treat your silica column with 1% Triethylamine in the eluent to neutralize acidic sites before loading your sample [2].

Q: Is "Ethoxylation" the same as reacting with Ethylene Oxide? A: No. In this context, it refers to the addition of the ethoxy group (-OEt) via ethanol. Reacting DHP with ethylene oxide would require different conditions and is not standard practice for protecting group chemistry.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Woods, G. F., & Kramer, D. N. (1947). Dihydropyran.[1][2][3][4] Journal of the American Chemical Society, 69(9), 2246.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-ethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the tetrahydropyran (THP) moiety is a ubiquitous scaffold found in a vast array of natural products and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the tetrahydropyran (THP) moiety is a ubiquitous scaffold found in a vast array of natural products and pharmaceutical agents. Its conformational flexibility and the stereoelectronic intricacies of its substituted derivatives present a fascinating challenge for structural elucidation. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethoxytetrahydro-2H-pyran-3-ol, a representative example of a substituted THP. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a comparative analysis with related structures to provide a deeper understanding of the structure-spectrum correlations that are critical in the field of drug discovery and development.

The Structural Significance of Substituted Tetrahydropyrans

The 2-alkoxy-3-hydroxy-tetrahydropyran framework is a key structural motif in many biologically active molecules, including several carbohydrate-based therapeutics. The relative stereochemistry of the substituents at the C-2 and C-3 positions, along with the conformation of the six-membered ring, profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. ¹H NMR spectroscopy is an unparalleled tool for probing these subtle structural features in solution.

Predicted ¹H NMR Spectrum of 2-ethoxytetrahydro-2H-pyran-3-ol

The molecule can exist as a mixture of diastereomers (cis and trans), and each of these can exist in different chair conformations. The anomeric effect, a stereoelectronic phenomenon, generally favors an axial orientation for an alkoxy substituent at the C-2 position of a tetrahydropyran ring.[1][2][3] This preference will significantly impact the observed coupling constants of the anomeric proton (H-2).

Below is a table summarizing the predicted ¹H NMR spectral data for the major (likely trans-diaxial) conformer of 2-ethoxytetrahydro-2H-pyran-3-ol.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 (anomeric)4.6 - 4.8d2 - 4
H-33.5 - 3.7m-
H-4ax1.4 - 1.6m-
H-4eq1.9 - 2.1m-
H-5ax1.5 - 1.7m-
H-5eq1.8 - 2.0m-
H-6ax3.4 - 3.6m-
H-6eq3.8 - 4.0m-
-OCH₂CH₃3.5 - 3.9 (diastereotopic)m-
-OCH₂CH₃1.1 - 1.3t7.0
-OHVariable (broad)s-

Comparative Spectral Analysis

To contextualize the predicted spectrum, a comparison with experimentally obtained spectra of related tetrahydropyran derivatives is invaluable. This comparative approach highlights the influence of substituent changes on the ¹H NMR parameters.

Alternative 1: 2-Phenoxytetrahydro-2H-pyran

This compound replaces the ethoxy group with a more sterically demanding and electronically different phenoxy group.

Proton Assignment Experimental Chemical Shift (δ, ppm) [4]Key Differences from Predicted Spectrum
H-2 (anomeric)5.45 (t)Further downfield shift due to the anisotropic effect of the phenyl ring. The multiplicity is a triplet, suggesting similar coupling to both H-3 protons.
H-6ax, H-6eq3.6 - 4.0 (m)Similar to the predicted range.
Ring Protons (H-3, H-4, H-5)1.5 - 2.0 (m)Broadly in the same region, but with a more complex pattern due to the influence of the bulky phenoxy group on the ring conformation.
Aromatic Protons7.0 - 7.3 (m)Absent in the target molecule.
Alternative 2: trans-3-Fluoro-2-hydroxy-tetrahydropyran

This analogue allows for the examination of the effect of a highly electronegative substituent at the C-3 position.

Proton Assignment Experimental Chemical Shift (δ, ppm) [1]Key Differences from Predicted Spectrum
H-2~4.8 (d)The chemical shift is in a similar range, but the coupling to the fluorine atom and H-3 will result in a more complex splitting pattern (doublet of doublets).
H-3~4.5 (dm)Significantly shifted downfield due to the strong deshielding effect of the fluorine atom. The multiplicity will be complex due to coupling with H-2, H-4 protons, and the fluorine atom.
Ring Protons1.5 - 2.2 (m)Generally consistent with the predicted values.

In-Depth Mechanistic and Conformational Insights

The interpretation of the ¹H NMR spectrum of 2-ethoxytetrahydro-2H-pyran-3-ol is deeply rooted in the conformational behavior of the tetrahydropyran ring.

The Anomeric Effect

The preference for the axial orientation of the ethoxy group at C-2 is a manifestation of the anomeric effect.[3][5] This effect is a result of the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C2-O(ethoxy) bond. This is most effective when the two are anti-periplanar, which is achieved in the axial conformation. The magnitude of the coupling constant between H-2 and H-3 is a direct probe of this conformation. A small J-value (2-4 Hz) for the anomeric proton is indicative of an axial-equatorial or equatorial-equatorial relationship, consistent with an axial ethoxy group.

Anomeric_Effect cluster_axial Axial Conformer (Favored) cluster_equatorial Equatorial Conformer (Disfavored) Axial Axial Ethoxy Group Stabilization n(O_ring) -> σ*(C-O_ethoxy) overlap Axial->Stabilization Anti-periplanar arrangement Equatorial Equatorial Ethoxy Group NoStabilization Gauche interaction Equatorial->NoStabilization

Caption: The anomeric effect favoring the axial conformer.

Diastereotopicity

The two protons of the methylene group in the ethoxy substituent are diastereotopic. This is because the molecule is chiral, and the two protons are in a different chemical environment. Consequently, they are expected to have different chemical shifts and will likely appear as a complex multiplet, rather than a simple quartet.

Experimental Protocols

For researchers aiming to acquire high-quality ¹H NMR data for similar compounds, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with exchangeable protons (-OH), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe these signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

NMR_Workflow A Sample Preparation B Instrument Shimming A->B Insert sample into magnet C 1D ¹H NMR Acquisition B->C Optimize magnetic field homogeneity D Data Processing (FT, Phasing, Baseline Correction) C->D Acquire Free Induction Decay (FID) E Spectral Analysis (Integration, Peak Picking) D->E Generate frequency domain spectrum F 2D NMR (COSY, HSQC) for structural confirmation E->F If structure is ambiguous

Caption: A standard workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 2-ethoxytetrahydro-2H-pyran-3-ol, while not directly available, can be reliably predicted through a thorough understanding of fundamental NMR principles and comparative analysis with related structures. The anomeric effect plays a pivotal role in determining the conformational preference of the ethoxy group, which is reflected in the coupling constants of the anomeric proton. The presence of the hydroxyl group and the chirality of the molecule introduce further complexity, such as the diastereotopicity of the ethoxy methylene protons. This guide provides a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to the broader class of substituted tetrahydropyrans, which are of significant interest in medicinal chemistry and natural product synthesis.

References

  • Barbosa, T. M., Viesser, R. V., Abraham, R. J., Rittner, R., & Tormena, C. F. (n.d.). Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Preferences. Beyond Anomeric Interaction. Retrieved from [Link]

  • One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. (n.d.). RSC. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Sammarrae, A. M. A., & Al-Juboori, A. A. H. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006(13), 96-111.
  • NIST. (n.d.). 2H-Pyran, 2-ethoxytetrahydro-. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(31), 4060-4062.
  • NIST. (n.d.). 2H-Pyran, 2-ethoxytetrahydro-. Retrieved from [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Differentiating Stereoisomers: The Case of cis and trans 2-ethoxytetrahydro-2H-pyran-3-ol via NMR Coupling Constants

The Foundational Principle: The Karplus Relationship The ability to differentiate between cis and trans isomers in a saturated six-membered ring, such as the tetrahydropyran ring, hinges on the relationship between the d...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Principle: The Karplus Relationship

The ability to differentiate between cis and trans isomers in a saturated six-membered ring, such as the tetrahydropyran ring, hinges on the relationship between the dihedral angle of vicinal protons and their corresponding three-bond coupling constant (³J). This relationship is described by the Karplus equation, named after its discoverer, Martin Karplus.[1]

The Karplus equation mathematically correlates the ³J coupling constant to the cosine of the dihedral angle (φ) between two vicinal protons:

³J = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters that depend on the specific molecular fragment, including the substituents and their electronegativity.[1]

Conceptually, the magnitude of the coupling constant is dependent on the overlap of the orbitals in the bonding framework.[2] This overlap is at a maximum when the vicinal protons are in a syn-periplanar (0° dihedral angle) or anti-periplanar (180° dihedral angle) arrangement, resulting in a large ³J value. Conversely, when the protons are orthogonal to each other (a 90° dihedral angle), the orbital overlap is minimal, leading to a small, often near-zero, ³J value.[1][3]

In the context of the tetrahydropyran ring, which predominantly adopts a chair conformation, the relative orientation of substituents dictates the dihedral angles between adjacent protons. For a 2,3-disubstituted tetrahydropyran:

  • Trans isomer: The substituents at C2 and C3 can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). In the more stable diequatorial conformation, the vicinal protons (H2 and H3) are in a gauche relationship, with a dihedral angle of approximately 60°. In the less stable diaxial conformation, the protons are anti-periplanar, with a dihedral angle of nearly 180°.

  • Cis isomer: One substituent is axial and the other is equatorial. This results in a gauche relationship between the vicinal protons, with a dihedral angle of around 60°.

Therefore, by measuring the ³J(H2-H3) coupling constant, we can deduce the dihedral angle and, consequently, the relative stereochemistry of the substituents. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship, while a smaller coupling constant (typically 1-5 Hz) suggests a cis or trans-diequatorial (gauche) relationship.[2]

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

To obtain reliable coupling constant data, it is crucial to acquire a high-resolution ¹H NMR spectrum. The following is a general protocol for a small organic molecule like 2-ethoxytetrahydro-2H-pyran-3-ol.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key resonances of the analyte.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical lineshape for the solvent and TMS signals. This is critical for resolving small coupling constants.

  • Set the appropriate spectral width to encompass all proton signals.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are typically adequate.

  • Ensure a sufficient relaxation delay (D1) between scans (typically 1-5 seconds) to allow for full relaxation of the protons, which is important for accurate integration, although not strictly necessary for coupling constant measurement.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicity of the signals of interest (in this case, H2 and H3) to measure the coupling constants accurately.

Data Analysis and Comparison: A Case Study with 3-Fluoro-2-hydroxytetrahydropyran

As a representative example, we will analyze the ¹H NMR data for the cis and trans isomers of 3-fluoro-2-hydroxytetrahydropyran. The key data for the protons at C2 and C3 are summarized in the table below.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans H2~4.8d³J(H2-H3) = 9.2
H3~4.5ddd
cis H2~5.0d³J(H2-H3) = 3.1
H3~4.6ddd

Note: The chemical shifts are approximate and the multiplicity of H3 is complex due to coupling with other protons. The key diagnostic value is the ³J(H2-H3) coupling constant.

Analysis:

  • Trans Isomer: The observed ³J(H2-H3) coupling constant is 9.2 Hz. This large value is characteristic of an anti-periplanar relationship between H2 and H3, which corresponds to a diaxial arrangement of these protons. For the protons to be diaxial, the substituents (hydroxyl and fluorine) must also be in a diaxial orientation in that specific chair conformation, or more likely, the molecule exists in a conformational equilibrium where the diequatorial conformer, which would show a small coupling constant, is less stable. In many substituted tetrahydropyrans, the trans-diaxial arrangement can be a significant contributor to the conformational equilibrium, leading to a large observed coupling constant.

  • Cis Isomer: The observed ³J(H2-H3) coupling constant is 3.1 Hz. This smaller value is indicative of a gauche relationship between H2 and H3. This is consistent with a cis stereochemistry, where one substituent is axial and the other is equatorial, forcing the corresponding protons into a gauche arrangement with a dihedral angle of approximately 60°.

The following diagram illustrates the relationship between the chair conformations of the cis and trans isomers, the dihedral angles of the vicinal protons, and the expected coupling constants.

G trans_conformer Chair Conformation (H2-axial, H3-axial) trans_dihedral Dihedral Angle (φ) ~180° trans_conformer->trans_dihedral leads to trans_j ³J(H2-H3) Large (e.g., 9.2 Hz) trans_dihedral->trans_j results in cis_conformer Chair Conformation (H2-axial, H3-equatorial or vice versa) cis_dihedral Dihedral Angle (φ) ~60° cis_conformer->cis_dihedral leads to cis_j ³J(H2-H3) Small (e.g., 3.1 Hz) cis_dihedral->cis_j results in

Relationship between stereochemistry, dihedral angle, and ³J coupling constant.

Conclusion

The differentiation of cis and trans isomers in 2,3-disubstituted tetrahydropyrans is a classic example of the power of NMR spectroscopy in stereochemical analysis. By carefully measuring the ³J coupling constant between the vicinal protons at C2 and C3, and applying the principles of the Karplus relationship, researchers can confidently assign the relative stereochemistry of the substituents. A large coupling constant is a strong indicator of a trans-diaxial relationship between the protons, while a small coupling constant points towards a cis or trans-diequatorial (gauche) arrangement. This methodology is a cornerstone of structural elucidation in organic chemistry and is an indispensable tool for scientists in drug development and related fields.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Richards, S. A., & Hollerton, J. C. Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
  • Keeler, J. Understanding NMR Spectroscopy. John Wiley & Sons.
  • anthracycline - Karplus Equations. (n.d.). Retrieved from [Link]

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). Retrieved from [Link]

  • dihedral angles, J-values, & the Karplus equation. (2022, October 24). [Video]. YouTube. Retrieved from [Link]

  • Karplus equation - Wikipedia. (n.d.). Retrieved from [Link]

  • NMR - From Spectra to Structures: An Experimental Approach. (n.d.). Google Books.
  • NMR Textbooks | NMR Facility. (n.d.). University of Oxford. Retrieved from [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Dias, L. C., de Oliveira, L. G., & Vilcachagua, J. D. (n.d.). Supporting Information: Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preferences. Beyond Anomeric Interaction.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. (2024, March 29). MDPI. Retrieved from [Link]

  • Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. (2007, February 16). PubMed. Retrieved from [Link]

Sources

Validation

IR spectroscopy peaks for 2-ethoxytetrahydro-2H-pyran-3-ol

Technical Analysis & Spectral Comparison: 2-Ethoxytetrahydro-2H-pyran-3-ol Executive Summary In the synthesis of complex carbohydrate mimetics and functionalized heterocycles, 2-ethoxytetrahydro-2H-pyran-3-ol serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis & Spectral Comparison: 2-Ethoxytetrahydro-2H-pyran-3-ol

Executive Summary

In the synthesis of complex carbohydrate mimetics and functionalized heterocycles, 2-ethoxytetrahydro-2H-pyran-3-ol serves as a critical intermediate, often functioning as a protected sugar scaffold or a chiral pool building block. For researchers monitoring the synthesis or purity of this compound, Infrared (IR) spectroscopy provides a rapid, non-destructive method to validate functional group transformation.

This guide objectively compares the IR spectral fingerprint of 2-ethoxytetrahydro-2H-pyran-3-ol against its common precursors (e.g., 3,4-Dihydro-2H-pyran ) and structural analogs (Tetrahydro-2H-pyran-3-ol ). We focus on the diagnostic regions required to confirm the presence of the hydroxyl/acetal motifs and the absence of olefinic impurities.

Structural Analysis & Predicted Vibrational Modes

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. 2-ethoxytetrahydro-2H-pyran-3-ol combines a cyclic ether (tetrahydropyran) with a hemiacetal ether linkage (ethoxy group) and a secondary alcohol.

  • The Ring (Tetrahydropyran): Provides the skeletal C-C and C-O vibrations.

  • The Acetal (C2-Ethoxy): Introduces complex C-O-C-O stretching modes distinct from simple ethers.

  • The Alcohol (C3-Hydroxyl): The primary diagnostic handle for reaction monitoring.

Functional Group Mapping
Functional GroupBond TypeVibrational ModeExpected Region (cm⁻¹)Diagnostic Value
Alcohol O-HStretching (H-bonded)3200 – 3550 Critical: Confirms product formation (oxidation/opening).
Alkane (Ring/Ethyl) C-H (sp³)Stretching2850 – 2980Baseline; confirms saturation.
Acetal / Ether C-O-CStretching (Asym/Sym)1000 – 1150 High: Complex multiplet due to ring + ethoxy overlap.
Olefin (Impurity) C=CStretching1640 – 1650 Critical: Absence confirms consumption of DHP precursor.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most relevant "Alternatives"—the starting material (Precursor) and a non-ethoxylated analog. This comparison is essential for purity assessment.

Table 1: Spectral Comparison Matrix
FeatureTarget: 2-Ethoxytetrahydro-2H-pyran-3-ol Alt 1: 3,4-Dihydro-2H-pyran (DHP) Alt 2: Tetrahydro-2H-pyran-3-ol
Role Target Product Precursor / ReagentStructural Analog
3200-3600 cm⁻¹ Strong, Broad (O-H) Absent Strong, Broad (O-H)
3000-3100 cm⁻¹ Absent (Saturated)Weak Peak (=C-H sp²) Absent
1600-1700 cm⁻¹ Absent Medium/Sharp (C=C Enol Ether) Absent
1000-1200 cm⁻¹ Complex Multiplet (Acetal + Alcohol)Simple Ether BandsStrong Multiplet (Ring + Alcohol)
Interpretation Product formed; no alkene remaining.[1][2]Starting material present.[3][4][5][6][7][8][9]Missing ethoxy group (side product).

Application Note: The most common failure mode in this synthesis is incomplete conversion of the double bond. If you observe a "shoulder" or weak peak at 1640 cm⁻¹ , the reaction is incomplete, regardless of the strength of the OH peak.

Detailed Spectral Interpretation

Region A: The Hydroxyl Stretch (3200–3550 cm⁻¹)

In a neat liquid film, 2-ethoxytetrahydro-2H-pyran-3-ol exhibits a broad, intense band centered around 3400 cm⁻¹ .

  • Mechanism: Intermolecular hydrogen bonding between the C3-OH and the ring oxygen (or ethoxy oxygen) of neighboring molecules.

  • Differentiation: This peak immediately distinguishes the product from the 3,4-dihydro-2H-pyran precursor, which is hydrophobic and lacks OH absorption.

Region B: The C-H Stretching Region (2800–3000 cm⁻¹)

The target molecule contains only sp³ hybridized carbons.

  • Target: Peaks at ~2970, 2930, and 2870 cm⁻¹ (CH₂ and CH₃ modes).

  • Impurity Alert: Look for a small, sharp peak just above 3000 cm⁻¹ (e.g., 3050 cm⁻¹). This indicates sp² C-H stretching from unreacted DHP or aromatic solvent residues.

Region C: The Fingerprint & Ether Region (1000–1200 cm⁻¹)

This region is crowded but diagnostic.

  • Target Profile: You will see a "heavy" absorption block with 2-3 distinct maxima. This accounts for:

    • Cyclic C-O-C stretch (Ring).

    • Acyclic C-O-C stretch (Ethoxy).

    • C-O stretch (Alcohol C3-OH).

  • Comparison: Ethanol (a common solvent/reagent) also absorbs here (~1050 cm⁻¹). To distinguish the product from residual ethanol, ensure the OH stretch (Region A) is not excessively broad and check for the specific ring breathing modes of the pyran system around 800-900 cm⁻¹.

Experimental Protocol: Validated IR Acquisition

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR) or Transmission (Liquid Film).

  • Sample Prep (Liquid):

    • Ensure the sample is free of solvent (Rotovap > High Vac for 30 mins). Residual DCM or Ethanol will obscure the fingerprint region.

    • Place 1 drop of the neat oil onto the ATR crystal (Diamond or ZnSe).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Routine) or 64 (High Quality)

    • Range: 4000 – 600 cm⁻¹

  • Self-Validation Step (The "Blank Check"):

    • Before applying the sample, run a background scan.

    • Check: If the background shows peaks at 2350 cm⁻¹ (CO₂) or 3600-3800 cm⁻¹ (Water vapor), purge the instrument.

    • Post-Run Check: If the peak at 3400 cm⁻¹ exceeds 1.5 Absorbance units (less than 5% Transmission), the detector is saturated. Repeat with a thinner film (Transmission) or apply less pressure (ATR).

Decision Logic for Product Verification

The following diagram illustrates the logical workflow for interpreting the IR spectrum during synthesis monitoring.

IRSpectrumAnalysis Start Acquire IR Spectrum (Neat Film) CheckOH Check 3200-3550 cm⁻¹ (Broad Peak?) Start->CheckOH CheckAlkene Check 1640 cm⁻¹ (Sharp Peak?) CheckOH->CheckAlkene Yes (OH Present) NoReaction Result: No Reaction (Starting Material) CheckOH->NoReaction No (OH Absent) CheckFingerprint Check 1000-1150 cm⁻¹ (Complex Multiplet?) CheckAlkene->CheckFingerprint No (C=C Absent) Incomplete Result: Mixture/Incomplete (Purify) CheckAlkene->Incomplete Yes (C=C Present) Success Result: Target Product (2-Ethoxytetrahydro-2H-pyran-3-ol) CheckFingerprint->Success Yes (Ethoxy + Ring) SideProduct Result: Side Product (Likely THP-3-ol) CheckFingerprint->SideProduct No (Simple Spectrum)

Caption: Logical decision tree for validating 2-ethoxytetrahydro-2H-pyran-3-ol synthesis via IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. (2025). IR Spectrum of 3,4-Dihydro-2H-pyran. NIST Chemistry WebBook, SRD 69.[10] [Link]

Sources

Comparative

Analytical Strategies for the Structural Elucidation of 2-Ethoxytetrahydro-2H-pyran-3-ol: A Comparative Guide

As a Senior Application Scientist, one of the most common challenges encountered in structural elucidation is the differentiation of cyclic ethers, acetals, and secondary alcohols. 2-Ethoxytetrahydro-2H-pyran-3-ol (Molec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges encountered in structural elucidation is the differentiation of cyclic ethers, acetals, and secondary alcohols. 2-Ethoxytetrahydro-2H-pyran-3-ol (Molecular Formula: C₇H₁₄O₃; Exact Mass: 146.0943 Da) presents a unique analytical case study. It contains an O,O-acetal center at C2 and a secondary hydroxyl group at C3.

This guide objectively compares the two dominant mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—for the characterization of this molecule. By understanding the mechanistic causality behind the fragmentation patterns, researchers can confidently select the optimal workflow for their specific matrix and sensitivity requirements.

Mechanistic Fragmentation Pathways (The "Why")

To optimize an analytical method, one must first understand the intrinsic gas-phase thermodynamics of the target molecule. The fragmentation of 2-ethoxytetrahydro-2H-pyran-3-ol is dictated by the ionization technique applied [1].

Gas-Phase Radical Chemistry: GC-EI-MS (70 eV)

Electron Ionization (EI) is a hard ionization technique that generates an odd-electron radical cation ([M]⁺•). For 2-ethoxytetrahydro-2H-pyran-3-ol, the molecular ion at m/z 146 is typically highly unstable and often absent in the spectrum. The fragmentation is driven by radical-site initiation:

  • Alpha-Cleavage at the Acetal Center: The lone pairs on the ring oxygen and the ethoxy oxygen strongly direct alpha-cleavage at C2. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) yields a highly resonance-stabilized oxonium ion at m/z 101 .

  • Neutral Loss of Ethanol: A McLafferty-type rearrangement or inductive cleavage often leads to the expulsion of a neutral ethanol molecule (46 Da), generating a radical cation at m/z 100 .

  • Dehydration: The C3 hydroxyl group is prone to the neutral loss of water (18 Da), particularly following ring-opening events, yielding fragments at m/z 128 or, sequentially from the m/z 100 ion, at m/z 82 .

Even-Electron Rule: LC-ESI-MS/MS (CID)

Electrospray Ionization (ESI) is a soft ionization technique that generates even-electron species, typically the protonated molecule [M+H]⁺ at m/z 147.1019. Under Collision-Induced Dissociation (CID), fragmentation strictly follows the even-electron rule, meaning the precursor ion will preferentially expel neutral molecules rather than radicals [2].

  • Charge-Directed Neutral Losses: Protonation occurs at the most basic sites (the acetal oxygens). CID imparts vibrational energy, leading to the rapid elimination of neutral ethanol (-46.0419 Da) to form an oxonium ion at m/z 101.0600 .

  • Sequential Dehydration: The loss of water (-18.0106 Da) from the C3 hydroxyl group yields an ion at m/z 129.0913 . A consecutive loss of both ethanol and water produces a highly conjugated fragment at m/z 83.0497 .

Fragmentation cluster_EI GC-EI-MS (70 eV) - Radical Cation cluster_ESI LC-ESI-MS/MS (CID) - Even Electron M 2-Ethoxytetrahydro-2H-pyran-3-ol MW: 146.09 EI_M [M]+• m/z 146 (weak) M->EI_M Electron Impact ESI_M [M+H]+ m/z 147 M->ESI_M Electrospray EI_101 [M - •OCH2CH3]+ m/z 101 EI_M->EI_101 Alpha-cleavage (-45 Da) EI_100 [M - EtOH]+• m/z 100 EI_M->EI_100 Neutral Loss (-46 Da) EI_82 [M - EtOH - H2O]+• m/z 82 EI_100->EI_82 -H2O (-18 Da) ESI_101 [M+H - EtOH]+ m/z 101 ESI_M->ESI_101 Neutral Loss (-46 Da) ESI_129 [M+H - H2O]+ m/z 129 ESI_M->ESI_129 Neutral Loss (-18 Da) ESI_83 [M+H - EtOH - H2O]+ m/z 83 ESI_101->ESI_83 -H2O (-18 Da) ESI_129->ESI_83 -EtOH (-46 Da)

Fig 1: Comparative fragmentation logic for 2-ethoxytetrahydro-2H-pyran-3-ol via EI and ESI.

Comparative Performance Data

When selecting an analytical platform, the decision must be driven by the specific requirements of the assay (e.g., structural elucidation vs. trace-level quantitation). The table below summarizes the comparative performance of both techniques for this specific molecule.

ParameterGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad / Q-TOF)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Precursor Ion m/z 146 ([M]⁺•, often absent)m/z 147.1019 ([M+H]⁺)
Key Diagnostic Fragments m/z 101, 100, 82, 45m/z 101.0600, 129.0913, 83.0497
Structural Information High (Extensive library matching)High (Elucidation via accurate mass MS/MS)
Sensitivity / LOD ~10-50 ng/mL~0.1-1 ng/mL (in MRM mode)
Matrix Tolerance Moderate (Requires volatile extracts)High (Subject to ion suppression)
Best Use Case Unknown screening, volatile matricesTrace quantitation, thermolabile environments

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be verified using a solvent blank and a known reference standard prior to sample analysis.

Protocol A: GC-EI-MS Workflow

Causality: Gas chromatography is ideal for this low-molecular-weight, relatively volatile compound. A non-polar column (e.g., HP-5MS) is selected to separate the analyte based on boiling point and hydrophobic interactions.

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane) to a concentration of 10 µg/mL. Self-Validation: Prepare a solvent blank to ensure no carryover or column bleed interference at m/z 101 or 146.

  • Instrument Setup:

    • Column: 5% Phenyl Methyl Siloxane (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Acquisition: Source temperature 230°C, Quadrupole 150°C. Acquire in full scan mode (m/z 35–300) at 70 eV.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 101 and 100. Confirm the isotopic distribution matches the theoretical C₇H₁₄O₃ profile.

Protocol B: LC-ESI-MS/MS Workflow

Causality: LC-MS/MS is utilized when the analyte is in a complex biological matrix or when absolute quantitation via Multiple Reaction Monitoring (MRM) is required. A reversed-phase C18 column is chosen to retain the slightly polar tetrahydropyran ring.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions.

  • Instrument Setup:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Source Optimization: Capillary voltage 3.0 kV, Desolvation temperature 350°C. Self-Validation: Infuse the standard directly to optimize the cone voltage; monitor for in-source fragmentation (premature loss of ethanol).

  • Tandem MS (CID): Isolate the precursor m/z 147.1 in Q1. Apply a collision energy (CE) ramp (10–30 eV) using Argon gas in the collision cell.

  • Data Analysis: Monitor the MRM transitions: m/z 147.1 → 101.1 (Quantifier, CE: 15 eV) and m/z 147.1 → 83.1 (Qualifier, CE: 25 eV).

Workflow Prep Sample Preparation (Extraction & Dilution) Split Method Selection Prep->Split GC GC-EI-MS (High Resolution GC) Split->GC Volatile/Thermostable LC LC-ESI-MS/MS (Soft Ionization) Split->LC Polar/Thermolabile Data Data Acquisition & Spectral Matching GC->Data LC->Data Elucidation Structural Elucidation (Isomer Differentiation) Data->Elucidation

Fig 2: Decision matrix and experimental workflow for mass spectrometric analysis.

Conclusion

The structural elucidation of 2-ethoxytetrahydro-2H-pyran-3-ol highlights the complementary nature of modern mass spectrometry. GC-EI-MS provides a robust, library-searchable fingerprint dominated by alpha-cleavage (m/z 101), making it ideal for qualitative screening. Conversely, LC-ESI-MS/MS leverages the even-electron rule to provide intact mass confirmation ([M+H]⁺ at m/z 147) and highly sensitive, charge-directed neutral loss transitions for trace-level quantitation. Selecting the appropriate technique hinges on understanding these fundamental gas-phase mechanisms.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books.[Link][1]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link][2]

Sources

Validation

A Comparative Guide to Reference Standards for 2-Alkoxy-3-Hydroxytetrahydropyrans: Synthesis, Characterization, and Purity Assessment

Introduction: The Significance of Substituted Tetrahydropyrans The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including pyranose sugars.[1][2] Within this class, 2-alkoxy-3-hydroxytetrahydropyrans represent a crucial subclass of chiral building blocks. Their defined stereochemistry is paramount in the synthesis of complex targets where biological activity is intimately tied to three-dimensional structure. Consequently, the availability of high-purity, rigorously characterized reference standards for these compounds is not merely a matter of convenience but a prerequisite for reproducible research, robust process development, and the ultimate safety and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of the methodologies required to qualify reference standards of 2-alkoxy-3-hydroxytetrahydropyrans. We will explore the synthetic origins of critical impurities, compare the performance of essential analytical techniques for characterization, and provide field-proven experimental protocols for their implementation.

Part 1: Synthetic Routes and the Genesis of Impurities

A reference standard is defined by its purity, and purity can only be understood in the context of potential impurities. The most probable impurities are intrinsically linked to the synthetic method used for production. A prevalent and efficient method for synthesizing trans-2-alkoxy-3-hydroxytetrahydropyrans involves the oxidation of 2,3-dihydropyran with a peroxy acid in the presence of an alcohol.[3][4]

G cluster_ID Identity & Structure cluster_Purity Purity & Impurities start Candidate Material NMR NMR Spectroscopy (¹H, ¹³C, COSY) start->NMR Primary ID MS High-Resolution MS (HRMS) NMR->MS Confirms MW HPLC HPLC-UV/PDA (Diastereomers, Non-volatiles) MS->HPLC Informs Purity Assay GC GC-MS (Volatiles, Solvents) HPLC->GC Orthogonal Check end Qualified Reference Standard HPLC->end GC->end

Sources

Safety & Regulatory Compliance

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